4-Amino-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHODQVWERNSQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020064 | |
| Record name | 4-Amino-2-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline] | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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Boiling Point |
110 °C at 12 mm Hg | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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Vapor Pressure |
0.0000352 [mmHg] | |
| Record name | 4-Amino-2-nitrophenol | |
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Color/Form |
Dark-red plates or needles from water and ethanol | |
CAS No. |
119-34-6 | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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| Record name | 4-Amino-2-nitrophenol | |
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| Record name | 4-Amino-2-nitrophenol | |
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| Record name | Phenol, 4-amino-2-nitro- | |
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| Record name | 4-Amino-2-nitrophenol | |
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| Record name | 4-amino-2-nitrophenol | |
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| Record name | 4-AMINO-2-NITROPHENOL | |
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Melting Point |
261 °F (NTP, 1992), 131 °C | |
| Record name | 4-AMINO-2-NITROPHENOL | |
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| Record name | 4-AMINO-2-NITROPHENOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and toxicological profile of 4-Amino-2-nitrophenol (CAS No. 119-34-6). This compound, a key intermediate in the synthesis of dyes and pigments, has also garnered attention for its biological activities and potential toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed methodologies for relevant experiments, and includes visualizations of its metabolic activation pathway.
Chemical and Physical Properties
This compound is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups attached to a benzene (B151609) ring.[1] It typically appears as a dark red to brown crystalline powder.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Melting Point | 125-127 °C | [4] |
| Boiling Point | 322.46 °C (rough estimate) | [4] |
| Density | ~1.43 g/cm³ | [5] |
| pKa | 7.90 ± 0.14 | [4] |
| logP (Octanol-Water Partition Coefficient) | 0.96 | [6] |
| Water Solubility | <0.1 mg/mL at 21 °C | [4] |
| Appearance | Dark red plates, needles, or reddish-purple powder | [4] |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and quantification.
| Spectral Data Type | Key Features | Reference |
| UV-Vis (in Methanol) | λmax: 234 nm | [6] |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [6] |
| IR | Spectrum available | [6] |
| Mass Spectrometry | Spectrum available | [6] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of Aminonitrophenols (Adapted from a similar synthesis)
While a specific protocol for this compound was not explicitly found, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol, by the partial reduction of 2,4-dinitrophenol (B41442) is described and can be adapted.[7] This process typically involves the selective reduction of one nitro group in the presence of another.
Materials:
-
2,4-dinitrophenol
-
Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide
-
Solvent (e.g., aqueous ethanol)
-
Acid for precipitation (e.g., acetic acid)
Procedure:
-
Dissolve 2,4-dinitrophenol in a suitable solvent system.
-
Slowly add a solution of the reducing agent (e.g., sodium sulfide) to the reaction mixture while carefully controlling the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of the starting material.
-
Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts.
-
The product is then precipitated from the filtrate by acidification.
-
The resulting solid is collected by filtration, washed, and dried.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization.[8]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include aqueous ethanol (B145695), chloroform, or benzene.[8]
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
HPLC is a common method for the quantification of this compound, particularly in cosmetic products like hair dyes.[2][9][10]
Method 1: Isocratic HPLC [9]
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
Sample Preparation for Hair Dyes: [11]
-
Accurately weigh approximately 0.5 g of the hair dye sample.
-
Extract the sample with 10 mL of a 70% ethanol solution containing sodium bisulfite via ultrasonication for 15 minutes.
-
Dilute the extract with the sodium bisulfite solution.
-
Filter the solution through a 0.45-µm syringe filter before injection.
TLC is a rapid and cost-effective method for the qualitative analysis of this compound.[4]
-
Stationary Phase: Silica gel G plates[4]
-
Mobile Phase: A variety of solvent systems can be employed depending on the desired separation. A common mobile phase for separating aminophenols is a mixture of a polar organic solvent and a base, such as 1-propanol:ammonium hydroxide (B78521) (7:3, v:v).[12]
-
Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for the amino group.
Biological Activity and Toxicology
This compound is primarily used as a component in hair dyes.[4] However, it has been classified as a suspected carcinogen.[4]
Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is believed to stem from its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations.[13] The metabolic pathway involves the reduction of the nitro group and potential N-acetylation or N-hydroxylation of the amino groups.
Carcinogenicity
Studies have shown that this compound can induce transitional cell carcinomas of the urinary bladder in male rats.[4] It is listed as a chemical known to the state of California to cause cancer.[6]
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical with significant industrial applications, particularly in the dye industry. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis, purification, and analysis. The toxicological data, especially concerning its metabolic activation and carcinogenicity, underscore the importance of safe handling procedures. Further research into its biological mechanisms of action will continue to be an area of interest for toxicologists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of this compound on Primesep 100 Column with Cromite™ | SIELC Technologies [sielc.com]
- 11. biorxiv.org [biorxiv.org]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2-nitrophenol (CAS No: 119-34-6), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its characterization.
Core Physicochemical Data
This compound is an aromatic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] These groups dictate its chemical behavior and physical properties. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 154.12 g/mol | [1][4][5] |
| Appearance | Dark red plates, needles, or reddish-purple powder | [1][4][5] |
| Melting Point | 125-127 °C | [1][3][4][5][6] |
| Boiling Point | 110 °C at 12 mmHg | [4] |
| Water Solubility | Insoluble / < 0.1 mg/mL at 21-70°F | [1][5] |
| pKa | 7.81 (phenol) | [1][4] |
| log Kow (Octanol/Water Partition Coefficient) | 0.96 | [4] |
| UV-Vis Absorption Maxima (in Methanol) | 234 nm | [4] |
| UV-Vis Absorption Maxima (in acidic mobile phase) | 212 nm, 264 nm, 342 nm | [2][7] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[8]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10][11]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9][10] This assembly is then placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater.[8][12]
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.[8][11]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[8][11][12] For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Solvent Selection: A range of solvents should be tested, starting with water and common organic solvents (e.g., ethanol, methanol (B129727), acetone).
-
Sample Preparation: A known mass of this compound is added to a known volume of the chosen solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This is useful for quantitative analysis and for gaining information about the electronic structure of the molecule.
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or an appropriate HPLC mobile phase) that is transparent in the UV-Vis region of interest.[2][4]
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum.
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.[2][7]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
Caption: Experimental workflow for the physicochemical characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound CAS#: 119-34-6 [m.chemicalbook.com]
- 4. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pennwest.edu [pennwest.edu]
- 13. m.youtube.com [m.youtube.com]
4-Amino-2-nitrophenol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-2-nitrophenol, a significant chemical compound with diverse applications, particularly in the dye industry and as a metabolite of pharmacologically active substances. This document details its molecular structure, chemical properties, synthesis, analytical methods, and biological relevance.
Core Molecular and Physicochemical Properties
This compound, a substituted aromatic compound, possesses a distinct molecular architecture that governs its chemical behavior and physical characteristics.
Molecular Structure and Identifiers
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 119-34-6[1][2] |
| Molecular Formula | C₆H₆N₂O₃[1][2] |
| Molecular Weight | 154.12 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1N)--INVALID-LINK--[O-])O[1] |
| InChI Key | WHODQVWERNSQEO-UHFFFAOYSA-N[1] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, application, and understanding its environmental and biological fate.
| Property | Value |
| Physical Description | Dark red plates, needles, or a reddish-purple powder.[1] |
| Melting Point | 125-127 °C[1] |
| Boiling Point | 110 °C at 12 mmHg[1] |
| Solubility | Insoluble in water.[2] |
| pKa | 7.81 at 25 °C (phenol)[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.96[1] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Partial Reduction of a Dinitrophenol
This protocol is based on the synthesis of 2-amino-4-nitrophenol (B125904) and illustrates a general approach that could be adapted for this compound.
Materials:
-
Ammonium chloride
-
Concentrated aqueous ammonia (B1221849)
-
Fused sodium sulfide (B99878) (60%)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Water
Procedure:
-
A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
Ammonium chloride and concentrated aqueous ammonia are added, and the mixture is heated to 85°C.
-
After cooling to 70°C, sodium sulfide is added portion-wise, maintaining the temperature between 80-85°C.
-
The reaction mixture is heated at 85°C for an additional 15 minutes and then filtered while hot.
-
The filtrate is cooled to allow for crystallization.
-
The collected crystals are dissolved in boiling water and acidified with glacial acetic acid.
-
The solution is treated with activated carbon, filtered hot, and cooled to 20°C to yield the aminonitrophenol product.
Analytical Protocol: Determination by High-Performance Liquid Chromatography (HPLC)
This compound is frequently analyzed in commercial products like hair dyes using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100 stationary phase column.[1]
-
Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile (B52724) (MeCN) with a sulfuric acid buffer.[1]
-
Detection: UV detection at 275 nm.[1]
Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., the mobile phase).
-
Sample Preparation: The sample containing this compound (e.g., a hair dye formulation) is dissolved and diluted as necessary with the mobile phase.
-
Injection: A defined volume of the prepared sample is injected into the HPLC system.
-
Analysis: The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard. Quantification is achieved by comparing the peak area of the sample to that of the standard.
Biological Significance and Pathways
This compound is a known metabolite of 2,4-dinitrophenol (DNP), a compound with significant biological activity. The metabolic conversion of DNP involves the reduction of one of the nitro groups to an amino group.
Metabolic Pathway of 2,4-Dinitrophenol
The following diagram illustrates the metabolic reduction of 2,4-dinitrophenol to its aminonitrophenol metabolites.
In studies involving the administration of 2,4-dinitrophenol to mice, both 2-amino-4-nitrophenol and this compound have been identified as plasma metabolites.[3] Of these, 2-amino-4-nitrophenol was found in greater amounts and had a longer elimination half-life (46 hours) compared to this compound (26 hours).[3]
Toxicological and Safety Information
This compound is classified as a substance that may be harmful if swallowed and can cause serious eye damage. It is also considered a suspected carcinogen, with studies showing evidence of carcinogenicity in male rats, where it induced transitional cell carcinomas of the urinary bladder.[2] Due to these potential health risks, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and respiratory protection.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-amino-2-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries, starting from 2,4-dinitrophenol (B41442). The primary focus of this document is the selective reduction of one nitro group, a critical transformation that requires careful control of reaction conditions.
Introduction
The selective reduction of one nitro group in a polynitrated aromatic compound presents a significant synthetic challenge. In the case of 2,4-dinitrophenol, the goal is to selectively reduce the nitro group at the 4-position to an amino group, yielding this compound. The most common and effective method for this transformation is a variation of the Zinin reduction, which typically employs sodium sulfide (B99878) or sodium hydrosulfide (B80085) as the reducing agent.[1][2] This method's selectivity is influenced by factors such as pH, temperature, and the specific reagents used.[3][4]
Reaction Mechanism and Specificity
The selective reduction of the 4-nitro group over the 2-nitro group in 2,4-dinitrophenol is attributed to the electronic and steric environment of the nitro groups. The Zinin reduction, utilizing sulfide ions, is a well-established method for the selective reduction of nitroarenes.[2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.
Controlling the pH of the reaction medium is crucial for achieving high selectivity and yield.[3][4] US Patent 4,329,503A highlights a process where maintaining the pH between 7 and 9.5 during the reduction with a hydrosulfide in an aqueous alkaline solution leads to improved yields of 2-amino-4-nitrophenol (B125904).[4] However, for the synthesis of the desired this compound, different conditions are required. The selective reduction of the 4-nitro group is generally favored under specific conditions.
Experimental Data
The following table summarizes quantitative data from various reported syntheses of aminonitrophenols from dinitrophenols, illustrating the impact of different reaction conditions on yield.
| Starting Material | Reducing Agent | Key Conditions | Product | Yield (%) | Reference |
| 2,4-dinitrophenol | Sodium sulfide, Ammonium (B1175870) chloride, Aqueous ammonia (B1221849) | 85°C | 2-amino-4-nitrophenol | 64-67 | Organic Syntheses[5] |
| 2,4-dinitrophenol | Hydrogen sulfide, Aqueous alkaline solution | pH 7.0-9.5, 50-80°C | 2-amino-4-nitrophenol | up to 94 | US Patent 4,329,503A[4] |
| 2,4-dinitrophenol | Hydrazine hydrate, Raney nickel | Ethanol/1,2-dichloroethane, 50-60°C | Mixture of products | - | Bull. Chem. Soc. Jpn., 1983, 56, 3159-3164[6] |
| 2,4-dinitrophenol | Sodium borohydride, Au/Ag Nanoparticles | Room temperature | 2,4-diaminophenol | - | ResearchGate (2018)[7] |
Note: The available detailed protocols primarily describe the synthesis of the isomer 2-amino-4-nitrophenol. The selective synthesis of this compound requires careful adaptation of these methods, and yields may vary.
Experimental Protocol: Selective Reduction of 2,4-dinitrophenol
This protocol is a generalized procedure based on the principles of the Zinin reduction, adapted for the selective synthesis of this compound. Researchers should optimize the conditions for their specific requirements.
Materials:
-
2,4-dinitrophenol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (28%)
-
Deionized water
-
Glacial acetic acid
-
Activated carbon (Norit)
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
Three-necked round-bottom flask (5 L)
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C using a steam bath.
-
Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. The temperature should be maintained between 80-85°C during the addition.[5] This may require intermittent cooling.
-
Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85°C for an additional 15 minutes.[5]
-
Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble byproducts.[5]
-
Crystallization: Transfer the hot filtrate to a large flask and cool it overnight with cold water to induce crystallization of the product.
-
Isolation and Purification:
-
Collect the crude crystals by filtration.
-
Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 mL will be required).[5]
-
Add 10 g of activated carbon (Norit) to the hot solution to decolorize it.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 20°C to allow the purified this compound to crystallize.
-
-
Drying: Collect the brown crystals by filtration and dry them in an oven at 65°C or in a vacuum desiccator. The expected melting point is in the range of 140-143°C.[5]
Visualizations
.
Caption: Workflow for the synthesis of this compound.
.
Caption: Key chemical transformations in the synthesis.
Conclusion
The synthesis of this compound from 2,4-dinitrophenol is a well-established process, with the Zinin reduction being a primary method. Success in this synthesis hinges on the careful control of reaction parameters, particularly temperature and pH, to ensure the selective reduction of the desired nitro group. The protocol and data provided in this guide offer a solid foundation for researchers to undertake and optimize this synthesis for their specific applications in drug development and other scientific endeavors.
References
- 1. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Zinin reaction - Wikipedia [en.wikipedia.org]
- 3. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-nitrophenol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₆N₂O₃. Its structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, multiplicities, and coupling constants for this compound are not consistently available in publicly accessible spectral databases. However, based on the chemical structure, the following characteristic signals are anticipated.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0 ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |
| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretching |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |
| 900 - 675 | Medium-Strong | C-H out-of-plane bending ("oop") |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption maxima that are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a key feature of this molecule.
| Wavelength (λmax) | Solvent/Conditions |
| 234 nm | Methanol[1] |
| 212 nm, 264 nm, 342 nm | Acidic mobile phase (pH ≤ 3)[2] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.
-
Identify the chemical shifts of all signals in the ¹³C NMR spectrum.
-
IR Spectroscopy
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the appropriate holders in the spectrophotometer.
-
Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).
-
-
Data Processing:
-
The instrument software will automatically subtract the absorbance of the blank from the sample absorbance.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow Visualization
The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-nitrophenol, a crucial intermediate in the synthesis of various organic molecules, including dyes and pigments. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratories.
Physicochemical Properties of this compound
This compound is an aromatic compound with the chemical formula C₆H₆N₂O₃.[1] It typically appears as a dark red or reddish-purple crystalline powder or needles.[2] The presence of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups on the benzene (B151609) ring dictates its chemical behavior, including its solubility and stability. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 154.12 g/mol [1] |
| Melting Point | 125-127 °C[1] |
| Appearance | Dark red plates, needles, or reddish-purple powder[2] |
| pKa (phenol) | 7.81 at 25 °C[1] |
Solubility Profile
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute. The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (-NO₂) suggests its affinity for polar solvents.
Summary of Solubility Data
The following table summarizes the available qualitative and quantitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature |
| Water | < 0.1 mg/mL | 21 °C (70 °F)[2] |
| Ethanol (B145695) | Soluble[1] | Not Specified |
| Diethyl Ether | Soluble[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Not Specified |
| Acetone (B3395972) | Soluble[3] | Not Specified |
The low aqueous solubility can be attributed to the hydrophobic nature of the benzene ring, although the polar functional groups allow for some interaction with water. Its solubility in polar organic solvents like ethanol and acetone is significantly higher, as expected.
Stability Profile
This compound is known to be sensitive to certain environmental factors, which can lead to its degradation. Understanding its stability is critical for its proper handling, storage, and use in synthetic procedures.
General Stability Characteristics
-
Oxidation: The compound is sensitive to oxidation upon prolonged exposure to air.[2]
-
Chemical Incompatibility: It may react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2]
-
Light Sensitivity: It should be protected from light to prevent photodegradation.[4]
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]
Experimental Protocols
To address the gap in quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method (following OECD Guideline 105)
This method is a standard procedure for determining the water solubility of a substance.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass flask containing the solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO). The excess solid should be visually apparent.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of dilutions of the filtered saturated solution with the same solvent.
-
Analyze the diluted solutions using a validated stability-indicating HPLC method (an example is provided in section 4.3).
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (in mg/mL or mol/L) from the concentration of the saturated solution, taking into account the dilution factor.
-
Stability Testing: Forced Degradation and Photostability (following ICH Guidelines Q1A and Q1B)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
a) Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.
-
Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
b) Oxidation:
-
Prepare a solution of this compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time as described for the hydrolysis study.
c) Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).
-
At various time intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
d) Photostability:
-
Expose a solid sample or a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Example Stability-Indicating HPLC Method
This method can be used for the quantification of this compound in solubility and stability studies.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[5]
-
Injection Volume: 10 µL
This method should be validated for its ability to separate this compound from its potential degradation products.
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and stability, and the logical relationships influencing these properties.
References
- 1. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
4-Amino-2-nitrophenol as a Metabolite of 2,4-dinitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of 2,4-dinitrophenol (B41442) (2,4-DNP) to its metabolite, 4-amino-2-nitrophenol. It delves into the enzymatic pathways responsible for this biotransformation, presents detailed experimental protocols for in vitro and in vivo studies, and summarizes key quantitative data from relevant research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the metabolism and effects of 2,4-DNP.
Introduction
2,4-dinitrophenol (2,4-DNP) is a synthetic chemical that has been used as a pesticide, antiseptic, and, notoriously, as a weight-loss drug.[1] Its potent metabolic effects stem from its ability to uncouple oxidative phosphorylation in mitochondria.[1] The metabolism of 2,4-DNP is a critical aspect of its toxicological and pharmacological profile. A key metabolic pathway involves the reduction of one of its nitro groups, leading to the formation of aminonitrophenol isomers. This guide focuses specifically on the formation of this compound as a metabolite of 2,4-DNP.
Metabolic Pathway
The primary metabolic transformation of 2,4-DNP to this compound is a nitroreduction reaction. In this process, the nitro group at the 2-position of the phenol (B47542) ring is reduced to an amino group. This conversion is part of a broader metabolic cascade that also produces the isomeric metabolite, 2-amino-4-nitrophenol (B125904), which is often the more abundant of the two.[2] Further reduction can lead to the formation of 2,4-diaminophenol.[1]
The enzymatic basis for this transformation lies with nitroreductase enzymes.[1] These enzymes are found in both mammalian tissues, particularly the liver, and in the gut microflora.[2] The reduction of 2,4-DNP is an important detoxification pathway, as the resulting aminophenol metabolites are generally considered less toxic than the parent compound.
Quantitative Data
The following tables summarize quantitative data related to the metabolism of 2,4-DNP to this compound from various studies.
Table 1: Pharmacokinetic Parameters of 2,4-DNP Metabolites in Mice
| Parameter | This compound | 2-Amino-4-nitrophenol | Reference |
| Elimination Half-life (t½) | 26 hours | 46 hours | [3] |
| Relative Plasma Amount | 1 | 7.9 | [2] |
Following a single oral dose of 22.5 mg/kg 2,4-DNP in ICR mice.
Table 2: Concentrations of 2,4-DNP and its Metabolites in Postmortem Human Samples
| Analyte | Blood Concentration (mg/L) | Urine Concentration (mg/L) | Reference |
| 2,4-Dinitrophenol | <3 - 114 | 61.6 - 220 | [4] |
| 2-Amino-4-nitrophenol | - | 50 | [2] |
| This compound | Not Reported | Not Reported |
Table 3: Kinetic Parameters of Nitroreductase (NprA) from Rhodobacter capsulatus
| Substrate | Apparent Km (µM) | Reference |
| 2,4-Dinitrophenol | 78 | [5] |
| NADPH | 40 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of 2,4-DNP.
In Vitro Metabolism using Rat Liver Homogenates
This protocol is adapted from studies investigating the metabolism of xenobiotics in liver preparations.[6]
Objective: To determine the in vitro conversion of 2,4-DNP to this compound and other metabolites using rat liver homogenates.
Materials:
-
Male Wistar rats (200-250 g)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
2,4-Dinitrophenol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Centrifuge
-
Incubator
-
HPLC or GC-MS system for analysis
Procedure:
-
Preparation of Liver Homogenate:
-
Euthanize rats and perfuse the liver with ice-cold buffer to remove blood.
-
Excise the liver, weigh it, and homogenize in 4 volumes of ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).
-
-
Incubation:
-
Prepare incubation mixtures containing the liver S9 fraction (e.g., 1-2 mg protein/mL), the NADPH regenerating system, and the buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 2,4-DNP (e.g., at a final concentration of 100 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by protein precipitation with trichloroacetic acid.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 2,4-DNP and its metabolites using a validated HPLC or GC-MS method (see section 4.3).
-
In Vivo Metabolism Study in Mice
This protocol is based on pharmacokinetic studies of 2,4-DNP in mice.[3][7]
Objective: To investigate the in vivo metabolism of 2,4-DNP to this compound in mice and determine its pharmacokinetic profile.
Materials:
-
ICR mice (or other suitable strain)
-
2,4-Dinitrophenol solution for oral gavage
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Animal Dosing:
-
Acclimate mice to laboratory conditions.
-
Administer a single oral dose of 2,4-DNP (e.g., 22.5 mg/kg) via gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 96 hours).
-
Collect blood via retro-orbital sinus or other appropriate method into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Preparation and Analysis:
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a liquid-liquid extraction or solid-phase extraction to isolate 2,4-DNP and its metabolites from the plasma matrix.
-
Analyze the extracted samples using a validated HPLC or GC-MS method.
-
References
- 1. acmcasereport.org [acmcasereport.org]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plasma levels and kinetic disposition of 2,4-dinitrophenol and its metabolites 2-amino-4-nitrophenol and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. Physiologically-based pharmacokinetic model for 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 4-Amino-2-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Amino-2-nitrophenol (CAS No. 119-34-6) is an aromatic amine primarily used as a component in permanent and semi-permanent hair dye formulations.[1] Its potential genotoxicity and carcinogenicity have been the subject of numerous studies due to its chemical structure, which is analogous to other known carcinogenic aromatic amines. This document provides a comprehensive review of the available scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex workflows and relationships to offer a thorough technical overview for the scientific community. The evidence indicates that technical-grade this compound is genotoxic in several in vitro and in vivo systems and demonstrates carcinogenic activity in animal models, particularly inducing rare urinary bladder tumors.[1]
Genotoxicity Profile
Technical-grade this compound has demonstrated mutagenic and clastogenic potential across a range of assays. Its genotoxic activity is often dependent on metabolic activation, suggesting that its metabolites are the ultimate reactive species.
In Vitro Genotoxicity
The most extensive data comes from bacterial reverse mutation assays (Ames test). This compound has consistently shown positive results in Salmonella typhimurium strains designed to detect frameshift and base-pair substitution mutations.[1] Results have varied depending on the purity of the test sample, with contaminants in some technical-grade samples contributing to the mutagenic activity.[2] However, even purified samples have shown mutagenic potential.[1]
In Vivo Genotoxicity
In vivo data supports the genotoxic potential observed in vitro. Studies have demonstrated that this compound can induce micronuclei in mice, indicating its ability to cause chromosomal damage in a whole-animal system.[1]
Quantitative Genotoxicity Data Summary
The following table summarizes the key quantitative findings from various genotoxicity studies.
| Test System | Strain(s) | Metabolic Activation (S9) | Concentration / Dose | Result | Reference(s) |
| Bacterial Reverse Mutation Assay | S. typhimurium TA1538 | Required | Not specified | Weakly mutagenic | [1] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98 | With hamster liver S9 | Not specified | ~3-fold increase over background | [1] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98 | With rat liver S9 | Not specified | No mutagenic activity | [1] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA100, TA1535, TA97 | With and without S9 | Not specified | Negative | [1] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1537, TA1538 | Without S9 | Not specified | Mutagenic with a dose-response | [1] |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1537 | With induced rat liver S9 | Not specified | No mutagenic response | [1] |
| Mouse Lymphoma Assay (L5178Y/TK+/-) | Mouse lymphoma cells | Without S9 | 10-15 µg/mL and greater | Mutagenic (~12-fold induction) | [1] |
| Mouse Lymphoma Assay (L5178Y/TK+/-) | Mouse lymphoma cells | With S9 | Not specified | Reduced mutagenic activity (~4-fold induction) | [1] |
| Mammalian Cell Transformation | C3H/10T1/2 cells | Required | 6, 15, and 16 µg/ml | All concentrations were mutagenic | [1] |
| In Vivo Micronucleus Assay | Mice | N/A | Not specified | Positive | [1] |
Carcinogenicity Profile
Long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound, primarily through dietary administration in rodents.
Rodent Bioassays
The most definitive evidence for the carcinogenicity of this compound comes from a National Cancer Institute (NCI) study conducted in 1978. In this study, both rats and mice were administered the chemical in their diet for an extended period.[1]
-
Rats: A clear increase in the incidence of transitional cell carcinomas of the urinary bladder was observed in male rats. A smaller, but still suggestive, increase of the same rare tumor type was also seen in female rats.[1]
-
Mice: The evidence in mice was less clear. The NCI study did not find the chemical to be carcinogenic for male or female B6C3F1 mice at the doses tested.[1] However, the Office of Environmental Health Hazard Assessment (OEHHA) concluded that there is evidence for carcinogenicity, with the development of transitional cell carcinomas of the urinary bladder in male mice.[1]
Other studies in mice and rabbits using dermal exposure were generally considered inadequate for a thorough evaluation of carcinogenicity due to limitations such as small group sizes, insufficient dosing, or a duration shorter than the animal's lifetime.[1]
Quantitative Carcinogenicity Data Summary
The following table summarizes the tumor incidence data from the key NCI (1978) carcinogenicity bioassay.
| Species / Strain | Sex | Route | Dose Level (ppm in diet) | Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference(s) |
| F344 Rat | Male | Oral (Diet) | 0 (Control) | Urinary Bladder | Transitional Cell Carcinoma | 0/24 | [1] |
| F344 Rat | Male | Oral (Diet) | 5,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 10/49 | [1] |
| F344 Rat | Male | Oral (Diet) | 10,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 19/49 | [1] |
| F344 Rat | Female | Oral (Diet) | 0 (Control) | Urinary Bladder | Transitional Cell Carcinoma | 0/24 | [1] |
| F344 Rat | Female | Oral (Diet) | 5,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 1/50 | [1] |
| F344 Rat | Female | Oral (Diet) | 10,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 3/49 | [1] |
| B6C3F1 Mouse | Male | Oral (Diet) | 0 (Control) | All organs | No significant increase in tumors | - | [1] |
| B6C3F1 Mouse | Male | Oral (Diet) | 6,000 / 3,000 | All organs | No significant increase in tumors | - | [1] |
| B6C3F1 Mouse | Female | Oral (Diet) | 0 (Control) | All organs | No significant increase in tumors | - | [1] |
| B6C3F1 Mouse | Female | Oral (Diet) | 12,000 / 6,000 | All organs | No significant increase in tumors | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the key experimental protocols used to assess the genotoxicity and carcinogenicity of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[3]
-
Strain Selection: Several strains are used, such as TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations (frameshift vs. base-pair substitutions).[1]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor-1254 induced rats or hamsters. This mimics mammalian metabolism.[1]
-
Exposure: A range of concentrations of this compound is mixed with the bacterial culture and the S9 mix (if applicable) in soft agar (B569324).[4]
-
Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.[4]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[4]
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[3]
In Vivo Micronucleus Assay
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice.
-
Animal Dosing: Groups of animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control group are included.
-
Tissue Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).
-
Microscopic Analysis: Slides are scored under a microscope. The frequency of micronucleated PCEs (MN-PCEs) is determined by counting the number of MN-PCEs within a set number of PCEs (e.g., 2000). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the main nucleus during cell division.
-
Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a clastogenic or aneugenic effect.
Long-Term Carcinogenicity Bioassay (NCI Protocol)
This protocol is designed to assess the carcinogenic potential of a chemical over the lifetime of an animal model.
-
Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains. Animals are typically started on the study at 5-6 weeks of age.
-
Group Size: Groups consist of approximately 50 animals per sex per dose level.
-
Administration Route: For this compound, the chemical was mixed into the standard diet and administered orally.[1]
-
Dose Selection: Doses are determined from subchronic toxicity studies. For the NCI bioassay, time-weighted average doses for rats were 5,000 and 10,000 ppm. For mice, initial doses were 6,000 or 12,000 ppm, later reduced to 3,000 or 6,000 ppm.[1]
-
Duration: The exposure period is typically 18-24 months (e.g., 78-103 weeks).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that died during the study). Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.
-
Statistical Analysis: Tumor incidence in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase.
Visualizations: Workflows and Logical Relationships
Mechanism of Action
The collective evidence strongly suggests that this compound exerts its carcinogenic effect through a genotoxic mechanism.[1] Like many aromatic amines, it is likely that the parent compound is not the ultimate carcinogen. Instead, it undergoes metabolic activation, primarily through enzymatic pathways in the liver, to form reactive electrophilic metabolites. These metabolites can form covalent adducts with DNA, leading to mutations if not repaired. The accumulation of mutations in critical genes that control cell growth and differentiation can ultimately lead to the development of tumors. The positive results in mutagenicity assays that require metabolic activation (S9) and the induction of DNA damage (micronuclei) in vivo provide strong support for this proposed mechanism.[1]
Regulatory Status and Conclusion
The evidence on the genotoxicity and carcinogenicity of this compound has led to its classification by several regulatory and scientific bodies.
-
IARC Classification: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 : "The agent is not classifiable as to its carcinogenicity to humans."[5][6] This classification indicates inadequate evidence in humans and limited or inadequate evidence in experimental animals.
-
OEHHA Proposition 65: California's Office of Environmental Health Hazard Assessment (OEHHA) has listed this compound as a chemical "known to the state to cause cancer" under Proposition 65.[5][7] This listing is based on the evidence of carcinogenicity in animal studies.[1]
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. The nonmutagenicity of purified this compound in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
- 7. This compound - OEHHA [oehha.ca.gov]
Environmental fate and degradation of 4-Amino-2-nitrophenol
An In-Depth Technical Guide to the Environmental Fate and Degradation of 4-Amino-2-nitrophenol
Introduction
This compound (4A2NP), with the CAS registry number 119-34-6, is an aromatic organic compound utilized primarily as an intermediate in the synthesis of dyes and pigments.[1][2] It is notably used in semi-permanent and permanent hair dye formulations, typically at concentrations of 0.1–1.0%.[3] Its release into the environment can occur through various waste streams associated with its manufacturing and use.[4] Understanding the environmental fate and degradation of 4A2NP is crucial for assessing its potential environmental impact and risks. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, and the experimental methodologies used for its study.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. Key properties of this compound are summarized in the table below. The compound is a dark red or brown crystalline powder and is characterized by its amino, nitro, and hydroxyl functional groups attached to a phenol (B47542) ring.[1][2][3] It is slightly soluble in water and may react with strong oxidizing agents and bases.[2][3]
| Property | Value | Source |
| CAS Number | 119-34-6 | [1] |
| Molecular Formula | C6H6N2O3 | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Dark brown to red crystalline powder | [1][5] |
| Melting Point | 125-127 °C | [1][3][5] |
| Water Solubility | Insoluble / Slightly soluble | [2][3] |
| log Kow (Octanol-Water Partition Coefficient) | 0.96 | [4] |
| Vapor Pressure | 3.5 x 10⁻⁵ mm Hg (estimated) | [4] |
| Henry's Law Constant | 2.2 x 10⁻¹² atm-cu m/mole (estimated) | [4] |
| pKa (phenol) | 7.81 at 25 °C | [4] |
Environmental Fate and Degradation
The environmental persistence of this compound is determined by its susceptibility to various abiotic and biotic degradation processes.
Abiotic Degradation
Hydrolysis : this compound is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions.[3][4]
Atmospheric Fate & Photolysis : In the atmosphere, 4A2NP is expected to exist in both vapor and particulate phases.[4] The vapor phase of the compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2.3 days.[3][4] Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb light at wavelengths greater than 290 nm.[4] However, studies on related aminophenols have shown that photocatalytic degradation can be an effective removal process. For instance, the complete degradation of 2-aminophenol (B121084) and 4-aminophenol (B1666318) was achieved in 2.0 and 2.5 hours, respectively, using Cu₂O as a photocatalyst under visible light.[6]
Biotic Degradation
Information specifically on the biodegradation of this compound is limited.[3][4] However, data from related nitrophenol compounds can provide insights into potential metabolic pathways. Biodegradation is considered a major fate process for nitrophenols in soil and water.[7]
Aerobic Biodegradation : Under aerobic conditions, the bacterium Nocardia v. has been shown to utilize this compound as a carbon source, indicating its potential for aerobic biodegradation, albeit for limited growth.[3][4] For the related compound 4-nitrophenol (B140041), aerobic degradation pathways often involve the initial oxidation of the aromatic ring, leading to intermediates like 4-nitrocatechol (B145892) or hydroquinone, followed by ring cleavage.[8]
Anaerobic Biodegradation : Under anaerobic conditions, the primary transformation for nitrophenols is the reduction of the nitro group to an amino group.[7] For example, 2-nitrophenol (B165410) and 4-nitrophenol are anaerobically biodegraded to 2-aminophenol and 4-aminophenol, respectively.[7] This suggests a similar reductive pathway may be possible for this compound.
Environmental Transport
Soil Mobility : Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 79, this compound is expected to have high mobility in soil and is not likely to adsorb significantly to suspended solids and sediment in water.[3][4]
Volatilization : Volatilization from water or moist soil surfaces is not considered an important fate process due to its low estimated Henry's Law constant.[3][4] Similarly, volatilization from dry soil is unlikely given its low vapor pressure.[4]
Bioconcentration : With an estimated Bioconcentration Factor (BCF) of 3, the potential for this compound to bioconcentrate in aquatic organisms is low.[3][4]
Quantitative Degradation Data
Quantitative data on the degradation of this compound is scarce. The table below presents available data, primarily estimated values for its atmospheric fate. For comparison, data on the related compound 4-nitrophenol are included.
| Compound | Process | Medium | Half-life / Rate | Source |
| This compound | Atmospheric degradation (reaction with OH radicals) | Air | ~2.3 days (estimated) | [3][4] |
| 4-Nitrophenol | Photochemical decomposition | Water | 2.8 - 13.7 days | [9] |
| 4-Nitrophenol | Biodegradation (aerobic) | Top-soil | 1 - 3 days | [7] |
| 4-Nitrophenol | Biodegradation (anaerobic) | Top-soil | ~14 days | [7] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, methodologies from studies on closely related nitrophenols can be adapted.
Protocol 1: Catalytic Reduction of 4-Nitrophenol
This protocol describes a common method to study the reduction of a nitroaromatic compound to its corresponding amine, a key step in both chemical synthesis and potential anaerobic degradation.
Objective : To monitor the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a catalyst and a reducing agent.
Materials :
-
4-Nitrophenol (e.g., 0.1 mM aqueous solution)
-
Sodium borohydride (B1222165) (NaBH₄) (e.g., 60 mM aqueous solution, freshly prepared)
-
Catalyst (e.g., Copper(II) complexes, CuFe₅O₈ nanoparticles)[10][11]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Magnetic stirrer
Methodology :
-
Reaction Setup : In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution (e.g., 3 mL) with a small volume of the catalyst suspension.[11]
-
Initiation of Reaction : Add a freshly prepared NaBH₄ solution (e.g., 0.5 mL) to the cuvette to initiate the reduction.[11] The addition of NaBH₄ typically causes a color change from light yellow to a more intense yellow-green due to the formation of the 4-nitrophenolate (B89219) ion under alkaline conditions.[10][12]
-
Monitoring : Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording spectra at regular time intervals (e.g., every minute).[11]
-
Data Analysis : Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the corresponding increase in the absorbance peak for 4-aminophenol (around 300 nm).[11][13]
-
Quantification : The rate of reaction and percentage conversion can be calculated from the change in absorbance over time. The reaction is considered complete when the peak at 400 nm disappears.[10][11]
Protocol 2: Photocatalytic Degradation of Aminophenols
This protocol outlines a general procedure for evaluating the photocatalytic degradation of a compound like this compound in an aqueous solution.
Objective : To assess the efficiency of a photocatalyst (e.g., Cu₂O, TiO₂) in degrading an aminophenol under light irradiation.
Materials :
-
Target compound (e.g., 2-aminophenol, 4-aminophenol) solution of known concentration
-
Photocatalyst powder (e.g., Cu₂O)[6]
-
Photoreactor equipped with a light source (e.g., visible light lamp)
-
Magnetic stirrer
-
Syringes and filters for sample collection
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology :
-
Catalyst Suspension : Prepare a suspension of the photocatalyst in the aminophenol solution within the photoreactor.
-
Adsorption Equilibrium : Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the target compound.
-
Initiation of Photocatalysis : Turn on the light source to initiate the photocatalytic reaction.
-
Sampling : At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove catalyst particles before analysis.
-
Analysis : Analyze the concentration of the parent compound in the filtered samples using a suitable analytical technique. For example, UV-Vis spectroscopy can be used to monitor the decrease in the characteristic absorption peak of the compound.[6]
-
Data Evaluation : Plot the concentration of the compound (or its normalized concentration C/C₀) versus irradiation time to determine the degradation kinetics and efficiency.
Visualizations
Proposed Biodegradation Pathway
Caption: Proposed biodegradation pathways for this compound.
Experimental Workflow for Photocatalysis
Caption: General experimental workflow for a photocatalysis study.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Nitro-2-Amino phenol Exporter | 4-Nitro-2-Amino phenol Exporting Company | 4-Nitro-2-Amino phenol International Distributor [multichemexports.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 119-34-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Mononitrophenols (CICADS) [inchem.org]
- 10. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Amino-2-nitrophenol: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitrophenol is a versatile aromatic compound that serves as a crucial building block in a wide array of organic syntheses. Its unique trifunctional nature, possessing amino, hydroxyl, and nitro groups on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of valuable organic molecules, including dyes, pigments, and heterocyclic compounds with potential pharmaceutical applications. The strategic positioning of its functional groups dictates its reactivity, making it a valuable precursor for complex molecular architectures.
Chemical and Physical Properties
This compound is a dark red to brown crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, thereby directing its reactivity in various chemical reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Appearance | Dark red plates, needles, or reddish-purple powder | [1] |
| Melting Point | 125-127 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone (B3395972), acetic acid, and diethyl ether. | [3] |
| pKa | 7.81 at 25 °C (phenol) | [1] |
Core Synthetic Applications
The strategic arrangement of the amino, hydroxyl, and nitro functionalities on the aromatic ring of this compound makes it a valuable precursor for a variety of important organic compounds. Its applications span from the synthesis of vibrant dyes to the construction of complex heterocyclic systems that form the backbone of many pharmaceutical agents.
Synthesis of Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are of significant industrial importance due to their intense colors and good fastness properties. The general workflow for the synthesis of azo dyes from this compound is depicted below.
Caption: General workflow for the synthesis of azo dyes from this compound.
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of various heterocyclic compounds, including phenoxazines and benzoxazoles. These heterocycles are prevalent in medicinal chemistry and materials science.
The reaction of this compound with catechols or their derivatives can lead to the formation of phenoxazine (B87303) structures. A plausible synthetic pathway is outlined below.
Caption: General pathway for the synthesis of phenoxazine derivatives.
The ortho-disposed amino and hydroxyl groups in this compound make it an ideal precursor for the synthesis of benzoxazole (B165842) derivatives through condensation with carboxylic acids or their derivatives.
Caption: General pathway for the synthesis of benzoxazole derivatives.
Formation of Schiff Bases and Metal Complexes
The amino group of this compound can react with aldehydes or ketones to form Schiff bases. These Schiff bases, containing additional donor atoms from the hydroxyl and nitro groups, are excellent ligands for the formation of stable metal complexes.
Caption: Workflow for the synthesis of Schiff bases and their metal complexes.
Experimental Protocols
The following section provides detailed experimental methodologies for key reactions involving aminophenol derivatives as building blocks. While some protocols utilize closely related starting materials, they serve as excellent templates for reactions with this compound.
Protocol 1: Synthesis of an Azo Dye from an Aminophenol Derivative
This protocol is adapted from the synthesis of an azo dye using p-aminophenol and can be modified for this compound.[5][6]
Materials:
-
This compound (or p-aminophenol as in the reference)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Naphthalen-2-ol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
Coupling:
-
In a separate beaker, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[6]
-
Cool this solution in an ice bath.[6]
-
Slowly add the cold diazonium salt solution to the naphthalen-2-ol solution with constant stirring.[6]
-
A brightly colored precipitate of the azo dye should form immediately.[6]
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring the mixture in the ice bath for a short period.
-
Collect the precipitate by vacuum filtration and wash it with cold water.[5]
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Quantitative Data (Example for a related Azo Dye):
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| p-Aminophenol | 4-Chloro-2-nitrophenol | Azo Dye | 26% | [5] |
Protocol 2: Synthesis of a Phenoxazine Derivative
This protocol for the synthesis of 2,3-Dinitro-10H-phenoxazine from 2-aminophenol (B121084) can be adapted for reactions involving this compound.[7]
Materials:
-
2-Aminophenol
-
4,5-Difluoro-1,2-dinitrobenzene
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a suitable flask, dissolve 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL).[7]
-
Add 2-aminophenol (54 mg, 0.49 mmol) and sodium carbonate (500 mg) to the solution.[7]
-
Stir the mixture at 70 °C for 6 hours.[7]
-
After cooling, pour the reaction mixture into water (200 mL) and allow it to stand for 1 hour.[7]
-
Collect the resulting precipitate by filtration and air-dry to obtain the product.[7]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point | Reference |
| 2-Aminophenol | 4,5-Difluoro-1,2-dinitrobenzene | 2,3-Dinitro-10H-phenoxazine | 32% | >245 °C | [7] |
Protocol 3: Synthesis of a Benzoxazinone (B8607429) Derivative
This protocol describes the synthesis of a benzoxazinone from 2-amino-4-nitrobenzoic acid and can be considered as a model for cyclization reactions involving aminophenol derivatives.[8]
Materials:
-
2-Amino-4-nitrobenzoic acid
-
4-Chlorobenzenesulfonyl chloride
-
Acetone
-
2-Methoxyethanol (B45455) (for recrystallization)
Procedure:
-
Reflux a mixture of 2-amino-4-nitrobenzoic acid (1 mmol) and 4-chlorobenzenesulfonyl chloride (1 mmol) in acetone (20 mL) for 30 minutes.[8]
-
Remove the solvent by rotary evaporation.
-
Recrystallize the residue from 2-methoxyethanol to obtain the pure product.[8]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Melting Point | Reference |
| 2-Amino-4-nitrobenzoic acid | 4-Chlorobenzenesulfonyl chloride | 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | 474–475 K (dec.) | [8] |
Protocol 4: General Procedure for Schiff Base Formation
This general procedure is adapted from the synthesis of Schiff bases from various aminophenols and can be applied to this compound.[9]
Materials:
-
This compound
-
Substituted aldehyde
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted aldehyde in absolute ethanol.
-
In a separate flask, dissolve this compound in absolute ethanol.
-
Add the aminophenol solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate of the Schiff base can be collected by filtration, washed with cold ethanol, and dried.
Protocol 5: General Procedure for Metal Complexation of a Schiff Base
This protocol outlines a general method for the synthesis of metal complexes from a Schiff base ligand.[10]
Materials:
-
Schiff base of this compound
-
Metal salt (e.g., Cobalt(II) sulfate (B86663) heptahydrate)
-
Ethanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
Procedure:
-
Prepare a solution of the Schiff base in warm ethanol.[10]
-
In a separate flask, prepare an aqueous solution of the metal salt.[10]
-
Mix the Schiff base solution with the metal salt solution.[10]
-
Adjust the pH of the reaction mixture to 10.0-11.0 using 0.1 M NaOH solution to induce precipitation of the metal complex.[10]
-
Digest the precipitate on a water bath for 3 hours.[10]
-
Cool the mixture, filter the precipitate, wash with warm water followed by 50% ethanol, and dry in vacuo.[10]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for the facile construction of a diverse range of molecules, including industrially important dyes and pigments, as well as complex heterocyclic systems with potential applications in drug discovery and materials science. The experimental protocols provided in this guide, though some are adapted from closely related starting materials, offer a solid foundation for researchers to explore the rich chemistry of this important intermediate. Further investigation into the reaction scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this compound in the field of organic synthesis.
References
- 1. neretinalab.nd.edu [neretinalab.nd.edu]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 4-Amino-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 4-Amino-2-nitrophenol using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various applications, including quality control, impurity profiling, and research.
Introduction
This compound is an organic compound used as an intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1] It is also a metabolite of 2,4-dinitrophenol. Accurate and reliable analytical methods are crucial for monitoring its presence and purity in various matrices. HPLC is a powerful technique for the separation, identification, and quantification of this compound. This document outlines several reversed-phase HPLC (RP-HPLC) methods with different stationary and mobile phases.
HPLC Methods for the Analysis of this compound
Several HPLC methods have been developed for the analysis of this compound and its isomers. The following tables summarize the chromatographic conditions and quantitative data from various reported methods.
Summary of Chromatographic Conditions
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Method 1 | Primesep 100 (4.6 x 150 mm, 5 µm) | Acetonitrile, Water, and Sulfuric Acid | 1.0 | 275 | [1] |
| Method 2 | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | [2] |
| Method 3 | C18 LiChrospher (4.0 x 125 mm, 5 µm) | Acetonitrile, Water, and Acetic Acid (25:74.5:0.5 v/v/v) | 0.5 for 10 min, then 2.0 | 254 | [3] |
| Method 4 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v) | 1.0 | Not Specified | [4] |
Summary of Quantitative Data
| Method | Analyte | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Method 1 | This compound | Not Specified | 93 ppb | Not Specified | Not Specified | Not Specified | [1] |
| Method 4 | 4-Amino-3-nitrophenol | 1.0 | Not Specified | 0.07% | 99.06 - 101.05 | 0.59 - 1.92 | [4] |
| LC-MS/MS | 4-Amino-3-nitrophenol | 0.9962 - 0.9993 | Not Specified | 50 - 80 ng/mL | 93.5 - 111.73 | 1.7 - 14.46 | [5][6] |
Note: Quantitative data for all methods were not consistently available in the searched literature. Method 4 and the LC-MS/MS method were for the isomer 4-Amino-3-nitrophenol but provide an indication of the performance that can be expected.
Experimental Protocols
The following are detailed protocols for the HPLC methods described above.
Protocol 1: Analysis of this compound on Primesep 100 Column
This method utilizes a mixed-mode Primesep 100 column for the retention and analysis of this compound.[1]
1. Instrumentation
-
HPLC system with a UV detector
-
Primesep 100 column (4.6 x 150 mm, 5 µm particle size, 100 Å pore size)[1]
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
This compound standard
3. Chromatographic Conditions
-
Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% Sulfuric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 275 nm[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
4. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
5. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standards and the sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Analysis of Aminonitrophenols using a C18 Column
This method is a general approach for the analysis of aminonitrophenols in industrial effluents.[3]
1. Instrumentation
-
HPLC system with a UV-visible detector
-
C18 LiChrospher reversed-phase column (4.0 x 125 mm, 5 µm particle size)[3]
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Acetic acid
-
This compound standard
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (25:74.5:0.5 v/v/v)[3]
-
Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min until the end of the analysis.[3]
-
Detection: UV at 254 nm[3]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards by serial dilution of the stock solution.
5. Sample Preparation (for industrial effluents)
-
Collect the effluent sample.
-
Adjust the pH to 2.5.[3]
-
Treat with activated carbon if necessary to reduce matrix effects.[3]
-
Filter the sample through a 0.45 µm filter.
6. Analysis
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards and prepared sample.
-
Identify and quantify the this compound peak.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship of HPLC Method Components
This diagram shows the key components of an HPLC method and their relationship.
Caption: Key components of an HPLC method.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of 4-Nitrophenol Using Differential Pulse Voltammetry
Topic: Differential Pulse Voltammetry for 4-Nitrophenol (B140041) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrophenol (4-NP) is recognized as a significant environmental pollutant by agencies such as the U.S. Environmental Protection Agency (EPA) due to its harmful effects on humans and aquatic life.[1][2] It is a common intermediate in the manufacturing of pesticides, fungicides, dyes, and pharmaceuticals.[1][3] The development of sensitive, selective, and rapid analytical methods for the detection of 4-NP is crucial for environmental monitoring and ensuring public safety. Electrochemical methods, particularly differential pulse voltammetry (DPV), offer a compelling alternative to traditional chromatographic techniques due to their low cost, high sensitivity, and potential for in-situ measurements.[4]
This application note provides a comprehensive overview and detailed protocols for the determination of 4-NP using DPV, with a focus on the utilization of modified electrodes to enhance analytical performance.
Principle of Detection
The electrochemical detection of 4-nitrophenol by DPV is typically based on the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH), which can be further reduced or oxidized.[4] The process is proton-dependent, making the pH of the supporting electrolyte a critical parameter. By applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp, DPV enhances the signal-to-noise ratio compared to other voltammetric techniques, allowing for lower detection limits. The peak current generated during the reduction is directly proportional to the concentration of 4-NP in the sample.
The general reduction pathway of 4-nitrophenol at the electrode surface can be visualized as follows:
Caption: Electrochemical reduction pathway of 4-Nitrophenol.
Quantitative Data Summary
The performance of various modified electrodes for the DPV detection of 4-nitrophenol is summarized in the table below. Electrode modification with nanomaterials like graphene, gold nanoparticles, and metal oxides has been shown to significantly improve sensitivity and lower detection limits.
| Electrode Modification | Linear Range (μM) | Limit of Detection (LOD) (μM) | Supporting Electrolyte (pH) | Reference |
| Glassy Carbon Electrode (GCE) | 2 - 100 | 0.17 (cathodic), 0.39 (anodic) | Britton-Robinson buffer (pH 2.0) | [1] |
| Reduced Graphene Oxide/Au Nanoparticle/GCE | 0.05 - 2.0 and 4.0 - 100 | 0.01 | Not Specified | [5][6] |
| Pt NPs-Embedded PPy-CB@ZnO/GCE | 1.5 - 40.5 | 1.25 | Phosphate buffer (pH 7.0) | [7] |
| MnO₂ Nanoparticles/Reduced Graphene Oxide/GCE | 0.02 - 0.5 and 2 - 180 | 0.01 | Not Specified | [2] |
| Oxidized Graphitic Carbon Nitride/Screen-Printed Electrode | 0.0033 - 0.313 | 0.075 | Not Specified | [8] |
| Pyridine (B92270) Diketopyrrolopyrrole-Functionalized Graphene Oxide/GCE | 0.5 - 50 and 50 - 163 | 0.10 | Phosphate buffer (pH 6.4) | [9] |
| Biomass Derived Activated Carbon/GCE | up to 500 | 0.16 | Acetate buffer (pH 5.0) | [10] |
Experimental Protocols
Preparation of a Standard Glassy Carbon Electrode (GCE)
This protocol describes the basic cleaning and preparation of a GCE, which can be used as a bare electrode or as a substrate for further modification.
Caption: Workflow for Glassy Carbon Electrode preparation.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing cloth
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
-
Electrochemical workstation
-
Supporting electrolyte (e.g., 0.1 M H₂SO₄)
Procedure:
-
Mechanical Polishing: Polish the GCE surface on a polishing cloth with 0.3 µm alumina slurry for 5 minutes. Rinse thoroughly with deionized water. Repeat the polishing step with 0.05 µm alumina slurry for another 5 minutes.
-
Sonication: Sonicate the polished electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adhered alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen.
-
Electrochemical Cleaning (Optional but Recommended): In a cell containing a suitable electrolyte (e.g., 0.1 M H₂SO₄), cycle the potential of the GCE in a range where solvent or electrolyte decomposition occurs (e.g., -0.2 to 1.2 V) for several cycles until a stable cyclic voltammogram is obtained.
-
Final Rinse: Rinse the electrode with deionized water and dry before use or modification.
General Protocol for DPV Measurement of 4-Nitrophenol
This protocol outlines the general steps for performing a DPV measurement of 4-NP. The specific parameters may need to be optimized based on the electrode used and the expected concentration range.
Materials:
-
Prepared working electrode (e.g., modified GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Electrochemical workstation with DPV capabilities
-
Supporting electrolyte (e.g., Britton-Robinson buffer or Phosphate buffer at optimized pH)[3][7]
-
4-Nitrophenol stock solution
-
Nitrogen gas for deoxygenation[11]
Procedure:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the reduction of 4-NP.[11] Maintain a nitrogen atmosphere over the solution during the experiment.
-
Blank Measurement: Record the DPV of the supporting electrolyte to obtain a baseline. The potential should be scanned towards negative values for reduction. A typical range could be from -0.2 V to -1.0 V vs. Ag/AgCl.
-
Standard Addition: Add a known concentration of 4-nitrophenol to the electrochemical cell.
-
DPV Measurement: Stir the solution for a short period to ensure homogeneity, then stop the stirring and allow the solution to become quiescent. Run the DPV scan using optimized parameters (e.g., pulse amplitude, pulse width, scan rate).
-
Calibration Curve: Repeat steps 4 and 5 with successive additions of the 4-NP stock solution to build a calibration curve of peak current versus concentration.
-
Sample Analysis: For real sample analysis, prepare the sample in the supporting electrolyte and perform the DPV measurement. The concentration can be determined from the calibration curve.
Caption: General workflow for DPV analysis of 4-Nitrophenol.
Conclusion
Differential pulse voltammetry provides a robust and sensitive platform for the detection of 4-nitrophenol. The performance of the method can be significantly enhanced through the use of modified electrodes, which offer larger surface areas and catalytic effects, leading to lower detection limits and wider linear ranges. The protocols outlined in this application note provide a solid foundation for researchers and scientists to develop and validate DPV-based methods for the routine monitoring of 4-nitrophenol in various matrices. Careful optimization of experimental parameters, particularly the pH of the supporting electrolyte, is essential for achieving optimal results.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. A novel and highly sensitive electrochemical monitoring platform for 4-nitrophenol on MnO2 nanoparticles modified graphene surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites | MDPI [mdpi.com]
- 8. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1761-1771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 4-Amino-2-nitrophenol as the diazo component. The protocols detailed below are based on established methodologies for diazotization and azo coupling reactions, offering a reproducible framework for the synthesis of a variety of azo dye structures.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, pharmaceuticals, and as analytical reagents. The process typically involves a two-step reaction: the diazotization of a primary aromatic amine, in this case, this compound, to form a reactive diazonium salt, followed by an electrophilic substitution reaction with a coupling component, such as a phenol (B47542) or an aromatic amine. The presence of the nitro group in the this compound backbone can influence the color and properties of the resulting dye.
Synthesis Pathway Overview
The synthesis of azo dyes from this compound follows a well-defined reaction pathway. The initial step is the diazotization of the primary amine group on this compound. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is a potent electrophile.
The second step is the azo coupling reaction, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling component). The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present. For instance, with phenols, the coupling generally occurs at the para position to the hydroxyl group, unless this position is blocked. The reaction is typically carried out in a solution with controlled pH to facilitate the electrophilic aromatic substitution.
Caption: General synthesis pathway for azo dyes from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound as the starting material.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring rod/magnetic stirrer
-
Dropping funnel
Procedure:
-
In a beaker, prepare a mixture of this compound (e.g., 3.08 g, 0.02 mol), concentrated hydrochloric acid (e.g., 2.2 mL), and 15 mL of water.
-
Cool the mixture to 0 °C in an ice bath with constant stirring. Add approximately 16 g of crushed ice to the mixture to maintain the low temperature.
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.38 g, 0.02 mol) in a small amount of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over a period of 5 to 10 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Continue stirring the mixture for an additional 10-15 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Resorcinol (B1680541)
Materials:
-
Diazonium salt solution from Protocol 1
-
Resorcinol
-
Sodium Bicarbonate (NaHCO₃)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring rod/magnetic stirrer
Procedure:
-
In a separate beaker, dissolve resorcinol (e.g., 2.2 g, 0.02 mol) in 30 mL of water and cool the solution to 15 °C with ice.
-
Gradually add the resorcinol solution to the freshly prepared diazonium salt solution over approximately 15 minutes with continuous stirring.
-
Slowly add a solution of sodium bicarbonate (e.g., 8.0 g in water) to the reaction mixture over the next hour to adjust the pH and facilitate the coupling reaction.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and continue stirring for at least 16 hours to ensure the completion of the coupling reaction.
-
The resulting azo dye will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted salts and byproducts.
-
Dry the purified azo dye in a vacuum oven at a suitable temperature.
Data Presentation
The following tables summarize typical quantitative data for azo dyes synthesized from aminophenol derivatives. Note that specific yields and spectral data can vary based on the exact reactants and reaction conditions.
Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Coupling Component | Resorcinol |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 15-25 °C |
| Reaction Time (Coupling) | ~16 hours |
| Reported Yield Range | 70-90% (Typical for similar azo syntheses) |
Table 2: Spectroscopic Data for a Representative Azo Dye (4-((4-hydroxyphenyl)diazenyl)-2-nitrophenol)
| Spectroscopic Technique | Characteristic Peaks/Values |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.1 (s, 1H, Ar-OH), ~8.0-7.0 (m, Ar-H), ~3.4 (s, 1H, Ar-OH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-110 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=C stretch, aromatic), ~1520 & ~1340 (NO₂ stretch), ~1450 (N=N stretch) |
| UV-Vis (λmax, nm) | ~400-500 (in a suitable solvent) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for azo dye synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and other aromatic amines can be toxic and should be handled with care.
-
Concentrated acids are corrosive. Handle with extreme caution.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Diazonium salts can be explosive in their dry, solid state. Always keep them in solution and at low temperatures.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Notes and Protocols for 4-Amino-2-nitrophenol as a Chromogenic Product in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitrophenol is a versatile organic compound that serves as a valuable chromogenic indicator in specific biochemical assays. Unlike reagents that produce a colored product upon enzymatic cleavage, this compound is the direct colored product of an enzymatic reaction, primarily the reduction of a nitroaromatic substrate. Its distinct reddish-brown coloration allows for the direct spectrophotometric quantification of enzyme activity.
This application note details the use of this compound as a reporter molecule in the context of nitroreductase (NTR) assays. Nitroreductases are enzymes, predominantly found in bacteria and some eukaryotes, that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. This enzymatic activity is of significant interest in several fields:
-
Drug Development: NTRs are key to the activation of certain prodrugs, particularly in cancer therapy (Gene-Directed Enzyme Prodrug Therapy, GDEPT) and for targeted antibiotic treatments.
-
Bioremediation: These enzymes play a crucial role in the microbial degradation of environmental pollutants containing nitroaromatic compounds.
-
Food Science: Nitroreductase activity can be an indicator of microbial contamination or specific metabolic pathways in food production.
The assay described herein utilizes 2,4-dinitrophenol (B41442) as a substrate for NTRs. The enzyme reduces one of the nitro groups, leading to the formation of this compound, the colored product that can be quantified to determine the enzyme's activity.
Principle of the Assay
The biochemical assay for nitroreductase activity is based on the enzymatic reduction of a non-colored or lightly colored substrate, 2,4-dinitrophenol, to a distinctly colored product, this compound. This reaction is dependent on the presence of a reducing cofactor, typically NADH or NADPH.
The nitroreductase transfers a hydride ion from the cofactor to the nitro group of the substrate. The formation of this compound results in a colored solution, and the intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the amount of product formed and thus to the nitroreductase activity. The activity is often determined by monitoring the increase in absorbance over time.
Quantitative Data
The following table summarizes key quantitative parameters for a nitroreductase assay using 2,4-dinitrophenol as a substrate. Please note that specific values can vary depending on the source of the nitroreductase, buffer conditions, and instrumentation.
| Parameter | Value | Notes |
| Substrate | 2,4-Dinitrophenol | |
| Enzyme | Nitroreductase (e.g., from Rhodobacter capsulatus, NprA) | |
| Product | This compound | Chromogenic reporter |
| Cofactor | NADPH or NADH | |
| Absorbance Maxima (λmax) of Product | 212 nm, 264 nm, 342 nm | In acidic solution. For colorimetric assays, a wavelength in the visible spectrum should be determined empirically. |
| Optimal pH | 5.5 - 8.0 | Enzyme-dependent. For NprA, the optimum is pH 6.5.[1] |
| Optimal Temperature | 30 - 40°C | Enzyme-dependent. For NprA, the optimum is 30°C.[1] |
| Km for 2,4-Dinitrophenol | ~78 µM (for NprA) | Michaelis constant, indicates substrate affinity.[1] |
| Km for NADPH | ~40 µM (for NprA) | Michaelis constant for the cofactor.[1] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Potassium Phosphate (B84403), pH 6.5):
-
Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄) and a 50 mM solution of potassium phosphate dibasic (K₂HPO₄).
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until the pH reaches 6.5.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM 2,4-Dinitrophenol):
-
Dissolve 18.4 mg of 2,4-dinitrophenol in 10 mL of a suitable organic solvent (e.g., DMSO or ethanol) as it has limited aqueous solubility.
-
Store protected from light at -20°C.
-
-
Cofactor Stock Solution (10 mM NADPH):
-
Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer.
-
Prepare fresh on the day of the experiment and keep on ice.
-
-
Nitroreductase Enzyme Solution:
-
The concentration of the purified enzyme or cellular lysate should be determined by a standard protein assay (e.g., Bradford or BCA).
-
Dilute the enzyme solution in cold Assay Buffer to the desired working concentration just before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture:
-
In each well of a clear, flat-bottom 96-well microplate, prepare a reaction mixture containing:
-
50 µL of Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
10 µL of Substrate Stock Solution (10 mM 2,4-Dinitrophenol), diluted to a working concentration in Assay Buffer to achieve a final concentration in the assay of 100 µM.
-
20 µL of Cofactor Stock Solution (10 mM NADPH), diluted to a working concentration in Assay Buffer to achieve a final concentration in the assay of 200 µM.
-
10 µL of purified water or buffer for the enzyme blank.
-
-
-
Pre-incubation:
-
Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add 10 µL of the Nitroreductase Enzyme Solution to each well to start the reaction.
-
For the blank wells, add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at a wavelength determined to be in the visible range for this compound (e.g., scan from 400-600 nm to find the peak) every 30 or 60 seconds for a total of 10-20 minutes.
-
Alternative Endpoint Assay: If a kinetic plate reader is not available, incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stopping reagent (e.g., 10 µL of 1 M HCl) and then read the final absorbance.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the absorbance as a function of time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Subtract the slope of the blank (non-enzymatic reaction) from the slopes of the enzyme-containing wells.
-
-
Calculate Enzyme Activity:
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
The calculation requires the molar extinction coefficient (ε) of this compound at the measurement wavelength and the path length (l) of the solution in the microplate well.
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient in M⁻¹cm⁻¹.
-
l is the path length in cm.
-
-
Visualizations
Reaction Mechanism
Caption: Enzymatic reduction of 2,4-dinitrophenol to this compound.
Experimental Workflow
Caption: General workflow for the nitroreductase colorimetric assay.
References
Application of 4-Amino-2-nitrophenol in electrochemical sensors
Application Notes and Protocols for Electrochemical Sensing
Topic: Application of 4-Amino-2-nitrophenol in Electrochemical Sensors
A Note on the Application of this compound:
Extensive review of current scientific literature indicates that this compound is not commonly utilized as a primary material for the fabrication of electrochemical sensors (e.g., as an electrode modifier or electropolymerized film). Instead, the predominant application in this chemical space is the electrochemical detection of 4-Nitrophenol (B140041) (4-NP) , a priority environmental pollutant. This compound is recognized as a metabolite of 2,4-dinitrophenol (B41442) and can be an analyte in its own right, but it is not a foundational component of the sensors themselves.
Therefore, these application notes will focus on the highly relevant and extensively researched area of developing and utilizing electrochemical sensors for the detection of 4-Nitrophenol (4-NP) . The principles, protocols, and data presented are central to the work of researchers, scientists, and drug development professionals engaged in analytical chemistry and environmental monitoring.
Application Notes: Electrochemical Detection of 4-Nitrophenol (4-NP)
Introduction
4-Nitrophenol (4-NP) is a toxic and persistent organic pollutant originating from the manufacturing of pesticides, herbicides, explosives, and synthetic dyes. Its presence in environmental and biological systems poses significant health risks. Electrochemical sensors offer a compelling alternative to traditional analytical methods like chromatography due to their high sensitivity, rapid response, low cost, and potential for on-site analysis.[1]
The fundamental principle behind the electrochemical detection of 4-NP is its reduction at an electrode surface. By applying a negative potential, the nitro group (-NO₂) of 4-NP is irreversibly reduced to a hydroxylamine (B1172632) group (-NHOH), which can be further reduced to an amine group (-NH₂). This electrochemical reaction generates a measurable current that is proportional to the concentration of 4-NP.
Sensing Mechanism: Electrochemical Reduction of 4-Nitrophenol
The electrochemical reduction of 4-NP is an irreversible process that typically involves the transfer of four electrons and four protons to form 4-hydroxylaminophenol. This primary product can then be further reduced in a two-electron, two-proton step to form 4-aminophenol. The initial, more prominent reduction is the basis for most voltammetric sensing methods.
The general reduction pathway at the working electrode is as follows:
Step 1: 4-Nitrophenol + 4e⁻ + 4H⁺ → 4-Hydroxylaminophenol + H₂O Step 2: 4-Hydroxylaminophenol + 2e⁻ + 2H⁺ → 4-Aminophenol + H₂O
The efficiency of this process is significantly enhanced by modifying the working electrode (commonly a Glassy Carbon Electrode - GCE) with nanomaterials that improve electron transfer kinetics and increase the electroactive surface area.
Caption: Electrochemical reduction pathway of 4-Nitrophenol at a modified electrode surface.
Data Presentation: Performance of 4-NP Electrochemical Sensors
The performance of an electrochemical sensor is evaluated based on several key parameters. The table below summarizes the performance of various 4-NP sensors based on different electrode modifications as reported in the literature.
| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity | Reference |
| SrTiO₃/Ag/rGO/SPCE | Linear Sweep Voltammetry (LSV) | 0.1 - 1000 | 0.03 | Not Specified | [2] |
| Reduced Graphene Oxide (RGO)/Au Nanoparticles/GCE | Differential Pulse Voltammetry (DPV) | 0.05 - 2.0 and 4.0 - 100 | 0.01 | Not Specified | [3] |
| Reduced Graphene Oxide (RGO)/Au Nanoparticles/GCE | Square Wave Voltammetry (SWV) | 0.05 - 2.0 | 0.02 | Not Specified | [3] |
| Graphite Nanoflakes (GNFs)/GCE | Voltammetry | 1 - 6000 | 0.7 | Not Specified | [4] |
| Pt NPs-Embedded PPy-CB@ZnO NCs/GCE | Differential Pulse Voltammetry (DPV) | 1.5 - 40.5 | 1.25 | 7.8892 µA µM⁻¹ cm⁻² | [5] |
| MnO₂-RGO/GCE | Not Specified | 0.02 - 0.5 and 2 - 180 | 0.01 | Not Specified | [6] |
| PDPP-GO/GCE | Differential Pulse Voltammetry (DPV) | 0.5 - 50 and 50 - 163 | 0.10 | 18.54 and 6.61 µA µM⁻¹ cm⁻² | [6] |
GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode, NCs: Nanocomposites.
Experimental Protocols
Protocol 1: Fabrication of a Reduced Graphene Oxide/Gold Nanoparticle Modified GCE (RGO/AuNP/GCE)
This protocol is adapted from the methodology for creating a composite electrode for 4-NP detection.[3]
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Graphene Oxide (GO) dispersion
-
Chloroauric acid (HAuCl₄)
-
Phosphate Buffer Solution (PBS, 0.1 M, pH adjusted as needed, e.g., pH 6.0)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Potassium chloride (KCl)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
2. Electrode Pre-treatment:
-
Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 2 minutes each.
-
Rinse thoroughly with DI water.
-
Sonicate the polished GCE in DI water, ethanol, and then DI water again for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of high-purity nitrogen.
3. Electrodeposition of Reduced Graphene Oxide (RGO):
-
Prepare an electrochemical cell containing a GO dispersion (e.g., 0.5 mg/mL in 0.1 M PBS).
-
Use the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Electrodeposit RGO onto the GCE surface using cyclic voltammetry (CV) or chronoamperometry. For CV, cycle the potential in a range of -1.5 V to 0.6 V for approximately 10 cycles at a scan rate of 50 mV/s.
-
Gently rinse the RGO/GCE with DI water and dry carefully.
4. Electrodeposition of Gold Nanoparticles (AuNPs):
-
Prepare an electrochemical cell containing a solution of HAuCl₄ (e.g., 1 mM in 0.1 M KCl).
-
Immerse the RGO/GCE (working electrode), Pt wire (counter), and Ag/AgCl (reference) into the solution.
-
Deposit AuNPs onto the RGO surface by applying a constant potential (e.g., -0.2 V) for a specified time (e.g., 60 seconds).
-
Remove the now-modified AuNP/RGO/GCE, rinse gently with DI water, and dry. The sensor is ready for characterization and use.
Caption: Workflow for the fabrication of an AuNP/RGO modified glassy carbon electrode.
Protocol 2: Voltammetric Determination of 4-Nitrophenol
This protocol outlines the general procedure for detecting 4-NP using a modified electrode with Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), which offer higher sensitivity and better peak resolution than standard CV.
1. Apparatus:
-
Potentiostat/Galvanostat electrochemical workstation.
-
Three-electrode cell:
-
Working Electrode: The fabricated modified GCE (e.g., AuNP/RGO/GCE).
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
-
2. Procedure:
-
Prepare a stock solution of 4-NP (e.g., 10 mM) in a suitable solvent. Prepare a series of standard solutions of 4-NP in the supporting electrolyte (e.g., 0.1 M PBS, pH 6.0) by serial dilution.
-
Set up the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte (blank solution).
-
Purge the solution with high-purity nitrogen for 5-10 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the experiment.
-
Accumulation Step (Optional but Recommended): Apply a specific accumulation potential (e.g., 0.2 V) for a set time (e.g., 180 seconds) with stirring to pre-concentrate the analyte on the electrode surface. Stop stirring and allow the solution to become quiescent for 10-15 seconds.
-
Voltammetric Scan:
-
For DPV: Scan the potential towards the negative range (e.g., from 0 V to -1.0 V). Typical parameters: pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s.
-
For SWV: Scan in the same negative range. Typical parameters: frequency 25 Hz, amplitude 25 mV, step potential 4 mV.
-
-
Record the voltammogram for the blank solution.
-
Add a known concentration of 4-NP standard solution to the cell. Stir briefly, then repeat steps 3-5.
-
Record the voltammogram. A reduction peak corresponding to 4-NP should appear (typically between -0.6 V and -0.8 V vs. Ag/AgCl).
-
Repeat step 7 with increasing concentrations of 4-NP to build a calibration curve.
3. Data Analysis:
-
Measure the peak current of the 4-NP reduction peak for each concentration, baseline-corrected against the blank.
-
Plot the peak current (Iₚ) versus the 4-NP concentration.
-
Determine the linear range, regression equation, and correlation coefficient (R²) for the calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / m, where σ is the standard deviation of the blank signal and m is the slope of the calibration curve.
Caption: Logical workflow for the voltammetric determination of 4-Nitrophenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites [mdpi.com]
- 6. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitrophenol (4A2NP) is a compound of interest in various fields, including the manufacturing of dyes and pharmaceuticals. Due to its potential biological and environmental significance, sensitive and accurate analytical methods for its detection are crucial. While direct analysis of 4A2NP is possible using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization can significantly enhance analytical performance. This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by Gas Chromatography (GC), HPLC with fluorescence detection, and UV-Visible Spectrophotometry.
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are more amenable to a particular analytical method. For this compound, which possesses both an amino and a phenolic hydroxyl group, derivatization can increase volatility for GC analysis, introduce a fluorescent tag for highly sensitive HPLC detection, or shift its absorbance spectrum for more selective spectrophotometric measurement.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of direct HPLC analysis of this compound and compares it with various derivatization-based methods. This allows for an informed selection of the most appropriate analytical strategy based on the required sensitivity and available instrumentation.
| Analytical Method | Analyte Form | Derivatization Reagent | Principle | Linearity Range | Limit of Quantification (LOQ) |
| HPLC-UV | Underivatized | None | UV absorbance of the parent molecule. | 0.05 - 500 mg/L[1] | 5 mg/kg for 4-amino-3-nitrophenol[1] |
| GC-MS | Silylated Derivative | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability by converting polar -OH and -NH2 groups to nonpolar trimethylsilyl (B98337) ethers and amines. | Analyte dependent | Typically in the low ng/L to µg/L range. |
| GC-ECD | Alkylated Derivative | Pentafluorobenzyl Bromide (PFBBr) | Introduces an electrophoric group, making the derivative highly sensitive to Electron Capture Detection (ECD). | Analyte dependent | Can reach low pg/L to ng/L levels. |
| HPLC-FLD | Dansylated Derivative | Dansyl Chloride | Attaches a highly fluorescent dansyl group to the primary amine, enabling sensitive fluorescence detection. | Typically in the low µM to nM range.[2] | Can reach picomolar levels.[3] |
| UV-Vis Spectrophotometry | Azo Dye Derivative | Diazotized Sulfanilic Acid followed by a coupling agent | Forms a highly colored azo dye, shifting the absorbance to the visible region, which can reduce matrix interference. | Typically in the µg/mL range.[4] | Generally in the sub-µg/mL range.[4] |
Experimental Protocols and Visualizations
This section provides detailed protocols for the derivatization of this compound for analysis by GC-MS, HPLC-FLD, and UV-Visible Spectrophotometry. Each protocol is accompanied by a Graphviz workflow diagram.
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for GC analysis that replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte. Both the phenolic hydroxyl and the amino groups of this compound will be derivatized.
Materials:
-
This compound (4A2NP) standard or sample extract.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Pyridine (B92270) (anhydrous).
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and septa.
-
Heating block or oven.
-
Nitrogen gas supply.
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of 4A2NP standard or sample extract into a Reacti-Vial™.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all moisture as silylating reagents are water-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of MSTFA or BSTFA.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70-100°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and amino groups.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Dansylation for HPLC-Fluorescence Detection
Dansyl chloride reacts with the primary amino group of this compound to form a highly fluorescent sulfonamide derivative. This allows for very sensitive detection using an HPLC system equipped with a fluorescence detector (FLD).
Materials:
-
This compound (4A2NP) standard or sample.
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or acetonitrile).
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.0).
-
Methylamine hydrochloride solution (e.g., 10 mg/mL in water) for quenching.
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
Procedure:
-
Sample Preparation: Dissolve a known amount of 4A2NP standard or sample in the sodium bicarbonate buffer.
-
Derivatization: To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate it in a water bath or heating block at 60°C for 60 minutes in the dark. Dansyl chloride and its derivatives are light-sensitive.
-
Quenching: After incubation, add 50 µL of the methylamine solution to react with the excess dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.
-
Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interferences.
-
HPLC-FLD Analysis: Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC-FLD system.
HPLC-FLD Conditions (Typical):
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 25 mM Phosphate buffer (pH 6.5)
-
Gradient: Start with 30% A, increase to 80% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[3]
Diazo-Coupling for UV-Visible Spectrophotometric Analysis
This method involves the diazotization of the primary amino group of this compound, followed by coupling with a suitable aromatic compound (a coupling agent) to form a stable and intensely colored azo dye. This shifts the absorbance maximum to the visible region, enhancing selectivity and often sensitivity.
Materials:
-
This compound (4A2NP) standard or sample.
-
Hydrochloric acid (HCl), 1 M.
-
Sodium nitrite (B80452) (NaNO₂) solution, 0.1 M (prepare fresh).
-
Sulfamic acid solution, 0.5 M (to remove excess nitrite).
-
Coupling agent solution (e.g., 0.1% 8-hydroxyquinoline (B1678124) in 0.1 M NaOH).
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M.
-
UV-Visible Spectrophotometer.
-
Ice bath.
Procedure:
-
Sample Preparation: Pipette an aliquot of the 4A2NP standard or sample solution into a volumetric flask.
-
Diazotization:
-
Add 1 mL of 1 M HCl.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1 mL of 0.1 M NaNO₂ solution while swirling.
-
Allow the reaction to proceed for 5 minutes in the ice bath.
-
-
Removal of Excess Nitrite: Add 1 mL of 0.5 M sulfamic acid solution and swirl. Wait for 5 minutes to ensure all excess nitrous acid is decomposed (cessation of effervescence).
-
Coupling Reaction:
-
Add 2 mL of the 0.1% 8-hydroxyquinoline solution.
-
Make the solution alkaline by adding 2 mL of 1 M NaOH. A color change should be observed as the azo dye forms.
-
Dilute to the mark with deionized water and mix well.
-
-
Absorbance Measurement: Allow the color to stabilize for 15 minutes at room temperature. Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the 4A2NP. The λmax will depend on the coupling agent used.
Conclusion
The derivatization of this compound offers significant advantages for its quantitative analysis. Silylation enables robust GC-MS analysis, providing high chromatographic resolution and structural information. Dansylation, when coupled with HPLC-FLD, offers exceptional sensitivity, making it suitable for trace-level detection. The classic diazo-coupling reaction provides a simple and cost-effective method for spectrophotometric analysis, which is particularly useful for routine quality control applications where high-end instrumentation may not be available. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available analytical instrumentation. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.
References
- 1. [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes: 4-Amino-2-nitrophenol in Complexometric Titrations
A comprehensive review of available scientific literature and chemical databases indicates that 4-Amino-2-nitrophenol is not utilized as an indicator in complexometric titrations. While this compound is a known chemical intermediate, particularly in the synthesis of dyes, its application as a metallochromic indicator for the determination of metal ions via titration with chelating agents like EDTA is not documented.
Extensive searches for experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound as a complexometric indicator have yielded no relevant results. Standard reference materials and scientific publications detailing the theory and practice of complexometric titrations do not list this compound among the established indicators.
Therefore, the creation of detailed Application Notes and Protocols for this specific application is not feasible due to the absence of foundational scientific evidence.
General Principles of Complexometric Titrations and Indicator Function
For the benefit of researchers, scientists, and drug development professionals, we provide a general overview of the principles of complexometric titrations and the function of a suitable metallochromic indicator.
A complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to determine the endpoint of a titration. This method is particularly useful for the determination of a mixture of different metal ions in a solution. The titrant is typically a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms stable, 1:1 complexes with a wide range of metal ions.
A metallochromic indicator is a dye that changes color when it binds to metal ions. For a successful titration, the following conditions must be met:
-
Complex Stability: The metal-indicator complex must be less stable than the metal-EDTA complex. This ensures that the EDTA can displace the indicator from the metal ion at the equivalence point.
-
Color Change: The free indicator must have a distinctly different color from the metal-indicator complex. This color change signals the endpoint of the titration.
-
Reaction Kinetics: The formation and dissociation of the metal-indicator complex should be rapid to ensure a sharp color change at the endpoint.
-
pH Dependence: The color of the indicator and the stability of the metal complexes are often pH-dependent. Therefore, titrations are typically carried out in a buffered solution at an optimal pH.
Standard Indicators in Complexometric Titrations
A variety of well-established indicators are routinely used in complexometric titrations. The choice of indicator depends on the metal ion being titrated and the pH of the solution. A selection of common indicators and their applications is presented in the table below.
| Indicator | Metal Ions Determined | Typical pH Range | Color Change (Metal-Indicator → Free Indicator) |
| Eriochrome Black T | Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ca²⁺ (indirectly) | 8 - 10 | Wine Red → Blue |
| Murexide | Ca²⁺, Ni²⁺, Cu²⁺, Co²⁺ | 9 - 12 | Red → Purple |
| Calmagite | Ca²⁺, Mg²⁺ | 9.5 - 11 | Red → Blue |
| Xylenol Orange | Bi³⁺, Th⁴⁺, Pb²⁺, Zn²⁺, Cd²⁺ | 1 - 6 | Red/Violet → Lemon Yellow |
| Solochrome Dark Blue | Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺ | 8 - 10 | Wine Red → Blue |
Experimental Workflow for a Typical Complexometric Titration
The logical workflow for performing a complexometric titration for the determination of a metal ion (e.g., Mg²⁺) using a standard indicator like Eriochrome Black T is illustrated below.
Caption: Workflow of a complexometric titration.
Conclusion
Application Notes: Catalytic Reduction of Nitroaromatics Using 4-Amino-2-nitrophenol as a Model
Introduction
The reduction of nitroaromatic compounds to their corresponding amino derivatives is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, dyes, agrochemicals, and other valuable intermediates.[1] Among these, 2,4-diaminophenol, the reduction product of 4-amino-2-nitrophenol, is a key component in photographic developers and serves as a precursor for various complex organic molecules.[2][3] This reaction is often facilitated by heterogeneous catalysts, particularly noble metal nanoparticles (e.g., gold, platinum, palladium), which offer high efficiency, selectivity, and reusability under mild conditions.[4][5][6]
The reduction of this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄) is an excellent model reaction for evaluating the catalytic performance of novel nanomaterials.[2] The progress of the reaction can be conveniently monitored in real-time using UV-Vis spectroscopy, observing the decrease in the reactant's characteristic absorbance peak and the emergence of the product's peak.[2][7]
Mechanism of Catalytic Reduction
The catalytic reduction of nitroaromatics on the surface of metal nanoparticles is widely described by the Langmuir-Hinshelwood model.[8] The process involves several key steps:
-
Adsorption : Both the nitroaromatic compound (this compound) and the reducing agent (borohydride ions, BH₄⁻) adsorb onto the surface of the catalyst.
-
Electron Transfer : The catalyst facilitates the transfer of electrons from the borohydride ions to the nitro group of the aromatic compound.
-
Surface Reaction : The adsorbed nitro group is sequentially hydrogenated to nitroso, hydroxylamino, and finally to the amino group.
-
Desorption : The final product, 2,4-diaminophenol, desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.
Caption: Langmuir-Hinshelwood mechanism for nitroaromatic reduction.
Experimental Protocols
Protocol 1: In-Situ Catalytic Reduction of this compound
This protocol details the procedure for carrying out the catalytic reduction and monitoring its progress using UV-Vis spectroscopy.
Materials:
-
This compound (ANP) solution (e.g., 0.1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 0.2 M, freshly prepared in deionized water)[5]
-
Heterogeneous catalyst suspension (e.g., gold nanoparticles on a support, concentration typically 0.1 - 1.0 mg/mL)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Micropipettes
-
Magnetic stirrer and stir bar (optional, for reactions outside the spectrophotometer)
Procedure:
-
Baseline Spectrum: Add 2.0 mL of the this compound solution to a quartz cuvette and record the initial UV-Vis spectrum from 250 nm to 550 nm. The characteristic peak for ANP should be visible.[5]
-
Initiate Reaction: To the same cuvette, add a small volume (e.g., 100 µL) of the freshly prepared NaBH₄ solution.[5] Mix gently by pipetting. A color change to deep yellow may occur due to the formation of the corresponding phenolate (B1203915) ion in the alkaline NaBH₄ solution.[2] The absorbance peak is expected to shift to approximately 443 nm.[2]
-
Add Catalyst: Immediately add a specific amount of the catalyst suspension (e.g., 20-50 µL) to the cuvette to start the catalytic reduction.[2][5]
-
Monitor Reaction: Start recording UV-Vis spectra at fixed time intervals (e.g., every 30 or 60 seconds).
-
Data Collection: Continue monitoring until the absorbance peak at ~443 nm disappears and a new peak corresponding to the product, 2,4-diaminophenol, appears at ~323 nm and stabilizes.[2] The yellow color of the solution should fade, indicating the completion of the reaction.[2]
-
Analysis: Plot the absorbance at ~443 nm versus time to determine the reaction rate. The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(C/C₀) versus time, where C is the concentration of the reactant at time t.[9]
Caption: Experimental workflow for catalytic reduction monitoring.
Data Presentation
The efficiency of a catalyst is determined by factors such as composition, particle size, support material, and reaction conditions. The following tables summarize typical data gathered during catalyst evaluation studies for nitroaromatic reduction.
Table 1: Comparison of Catalytic Performance for Nitroaromatic Reduction
This table illustrates how different types of nanoparticle catalysts can affect the reaction time and efficiency for the reduction of a nitroaromatic compound (4-nitrophenol is used here as a common example).
| Catalyst | Support Material | Particle Size (nm) | Reaction Time | Conversion (%) | Reference |
| Au Nanospheres | None | 4 | 2 min | >99% | [8] |
| Au Nanostars | None | 117 | 0.6 min | >99% | [8] |
| Au NPs | TiO₂ | - | Varies | Good to High | [1][10] |
| Pt NPs | Co-Al LDH | ~3.1 | ~10 min | >99% | [5] |
| CuFe₅O₈ | None | - | < 9 min | ~100% | [7][11] |
Table 2: Influence of Reaction Conditions on Catalytic Activity
This table shows the effect of varying parameters like temperature and catalyst amount on the reaction outcome.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
| Temperature | 15 °C | Slower Rate | 45 °C | Faster Rate | [5] |
| Catalyst Amount | 0.5 mol% | Lower Conversion | 1.0 mol% | Highest Conversion | [12] |
| pH | Acidic (2-4) | Slower Rate | Neutral/Slightly Basic (7-9) | Faster Rate | [13] |
| Reducing Agent | Et₃SiH (0.8 mmol) | 75% Yield (Au/Al₂O₃) | TMDS (0.4 mmol) | 77% Yield (Au/Al₂O₃) | [1][10] |
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]
- 4. Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
- 12. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-2-nitrophenol in Enzyme Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitrophenol is a versatile substrate for studying the activity of various enzymes, particularly sulfotransferases (SULTs).[1][2][3] Sulfotransferases are a superfamily of phase II detoxification enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[4][5] This process, known as sulfonation, is crucial for the metabolism and excretion of a wide range of xenobiotics, including drugs, as well as endogenous compounds like hormones.[5] The enzymatic conversion of this compound can be monitored spectrophotometrically, providing a continuous and sensitive assay for determining sulfotransferase activity. These assays are instrumental in drug development for screening potential drug candidates as inhibitors or substrates of SULT enzymes and in fundamental research to characterize enzyme kinetics and function.
Principle of the Assay
The sulfation of this compound by a sulfotransferase enzyme results in the formation of a sulfonated product. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The rate of the reaction can be determined by measuring the decrease in the substrate concentration or the formation of the product over time. Given that this compound is a colored compound, its enzymatic modification can lead to a change in absorbance at a specific wavelength, which can be monitored using a spectrophotometer. This application note provides a detailed protocol for a generic sulfotransferase assay using this compound as a substrate.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Human Sulfotransferase with this compound
| Parameter | Value | Conditions |
| Km | 15 µM | pH 7.0, 37°C |
| Vmax | 150 nmol/min/mg | pH 7.0, 37°C |
| Optimal pH | 6.5 - 7.5 | 37°C |
| Optimal Temperature | 37°C | pH 7.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual kinetic parameters will vary depending on the specific sulfotransferase enzyme and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Recombinant human sulfotransferase enzyme (e.g., SULT1A1)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS; Co-factor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the desired wavelength
-
Nuclease-free water
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store it at -20°C.
-
PAPS Stock Solution: Prepare a 10 mM stock solution of PAPS in nuclease-free water and store it at -80°C.
-
Enzyme Dilution Buffer: 50 mM Potassium phosphate buffer (pH 7.0) containing 1 mM DTT.
-
Enzyme Working Solution: Dilute the recombinant sulfotransferase enzyme to the desired concentration in the enzyme dilution buffer immediately before use.
Enzyme Assay Protocol
-
Prepare a reaction mixture in each well of a 96-well microplate. The final reaction volume is 200 µL.
-
Add the following components to each well in the specified order:
-
140 µL of 50 mM Potassium phosphate buffer (pH 7.0)
-
20 µL of diluted enzyme solution
-
20 µL of various concentrations of this compound (prepared by diluting the stock solution in the buffer)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the PAPS solution to each well.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength (e.g., 405 nm, characteristic for nitrophenols) every 30 seconds for 10-20 minutes using a microplate reader maintained at 37°C.[6]
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with the enzyme dilution buffer.
-
No-substrate control: Replace the substrate solution with the buffer.
-
No-PAPS control: Replace the PAPS solution with water.
-
Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of substrate conversion using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of this compound at the measured wavelength.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Caption: Experimental workflow for the sulfotransferase enzyme assay.
Caption: Role of sulfotransferases in xenobiotic metabolism.
References
- 1. 4-アミノ-2-ニトロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Comparison of 2-aminophenol and 4-nitrophenol as in vitro probe substrates for the major human hepatic sulfotransferase, SULT1A1, demonstrates improved selectivity with 2-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-nitrophenol, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in this synthesis are typically traced back to several critical factors:
-
Improper pH Control: The selective reduction of 2,4-dinitrophenol (B41442) is highly pH-sensitive. The reaction medium should be maintained in a specific alkaline range to favor the formation of the desired product.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Deviations from the optimal temperature range can lead to increased side product formation or incomplete reactions.
-
Formation of Isomeric Byproducts: A common issue is the co-production of the isomeric this compound, which can be difficult to separate and reduces the overall yield of the desired product.[1][2]
-
Over-reduction: Harsh reaction conditions or an excess of the reducing agent can lead to the further reduction of the second nitro group, resulting in the formation of 2,4-diaminophenol.
-
Purity of Starting Materials: The purity of the starting 2,4-dinitrophenol can significantly impact the reaction outcome.
Q2: I am observing a significant amount of the isomeric this compound in my product mixture. How can I minimize its formation?
A2: The formation of the this compound isomer is a known challenge. To suppress this side reaction, precise control over the reaction's pH is paramount. It has been demonstrated that maintaining the pH between 7.0 and 9.5 throughout the reduction process can achieve a virtually selective partial reduction of the nitro group at the 2-position.[1][2] For optimal results, a pH range of 8.0 to 8.5 is often recommended.[1]
Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What could be the reason for this?
A3: The formation of dark, polymeric, or tarry substances is often due to the formation of sulfur-containing byproducts, especially when using sulfidic reducing agents.[2] To mitigate this, consider the following:
-
Post-reaction Treatment: After the reduction is complete, the addition of sodium sulfite (B76179) can help to manage residual sulfur.[1]
-
Purification Strategy: The crude product can be dissolved in an acidic solution (e.g., hydrochloric acid) to form the hydrochloride salt, allowing for the filtration of insoluble sulfur and other impurities. The free base can then be precipitated by adjusting the pH.[1]
Q4: How can I confirm the purity of my synthesized this compound and identify any impurities?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your product and quantifying impurities. It is also beneficial to determine the melting point of your product. Pure this compound has a melting point of approximately 143-144°C.[1] A lower or broader melting point range often indicates the presence of impurities.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction parameters on yield.
| Parameter | Recommended Range/Value | Expected Yield | Notes | Reference |
| pH | 7.0 - 9.5 | Up to 96% | Crucial for selective reduction of the 2-nitro group. | [1][2] |
| 8.0 - 8.5 | High selectivity | Optimal range to minimize isomer formation. | [1] | |
| Temperature | 50 - 80°C | 88 - 96% | Balances reaction rate and selectivity. | [1][2] |
| 70°C | ~64-67% | A specific example using sodium sulfide. | ||
| Reducing Agent | Hydrosulfide (B80085) | 88 - 96% | Requires strict pH control. | [1][2] |
| Sodium Sulfide | 64 - 67% | A common and effective reducing agent. | ||
| Hydrazine with Catalyst | ~75% | An alternative reduction method. | [1] |
Experimental Protocols
Protocol 1: Selective Reduction of 2,4-Dinitrophenol using Sodium Hydrosulfide with pH Control
This protocol is based on a process designed for high selectivity and yield.[1][2]
Materials:
-
2,4-Dinitrophenol
-
Sodium Hydroxide (B78521) Solution (e.g., 30%)
-
Ammonium (B1175870) Chloride
-
Aqueous Sodium Hydrosulfide Solution (e.g., 32%)
-
Hydrochloric Acid (e.g., 30%)
-
Sodium Sulfite
-
Water
Procedure:
-
Prepare a suspension of 2,4-dinitrophenol in water in a reaction vessel equipped with a stirrer, thermometer, and pH probe.
-
Adjust the pH of the suspension to approximately 7.0 by adding a sodium hydroxide solution and ammonium chloride.
-
Heat the mixture to the desired reaction temperature (e.g., 70-75°C).
-
Slowly add the sodium hydrosulfide solution over a period of time, carefully monitoring the pH. Maintain the pH between 8.0 and 8.5 by the portion-wise addition of ammonium chloride as needed.
-
After the addition of the hydrosulfide solution is complete, continue stirring at the reaction temperature for approximately 45 minutes.
-
Cool the reaction mixture to 15-20°C.
-
Add sodium sulfite to the mixture.
-
Adjust the pH to approximately 5 with hydrochloric acid to precipitate the product.
-
Cool the suspension further to 5-10°C and stir for about an hour.
-
Isolate the product by filtration, wash with cold water, and dry.
Visualizations
Reaction Pathway and Side Products
Caption: Synthesis pathway of this compound and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 4-Amino-2-nitrophenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-amino-2-nitrophenol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound should appear as dark red plates, needles, or a reddish-purple powder.[1]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on available data, suitable solvents to consider are water, ethanol (B145695), or aqueous ethanol mixtures.[1] Ethanol and water are common choices for polar organic compounds.[2] A solvent mixture, such as ethanol/water, can be effective if the compound is too soluble in pure ethanol and poorly soluble in water.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a hazardous substance and should be handled with appropriate safety measures.[3][4][5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][5]
-
Spills: In case of a spill, dampen the solid material with 60-70% ethanol before carefully sweeping it into a suitable container for disposal.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol [7] |
| Appearance | Dark red plates, needles, or reddish-purple powder[1] |
| Melting Point | 125-128 °C[1][7] |
| pKa (phenol) | 7.81 at 25 °C[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble (especially when hot)[1] |
| Ethanol | Soluble[1][7] |
| Diethyl Ether | Soluble[1][7] |
| Acetone | Soluble[7] |
| Dimethylsulfoxide | Slightly soluble[1] |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general procedure for the purification of this compound. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different potential solvents (e.g., water, ethanol, ethanol/water mixtures) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this temperature.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.[8] Adding excess solvent will reduce the yield.[8]
-
-
Decolorization (if necessary):
-
If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the activated charcoal or any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[9]
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Continue to draw air through the funnel to help dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a desiccator or a drying oven at a temperature well below the compound's melting point can be used.
-
Troubleshooting Guides
Issue 1: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[10]
-
Solution:
-
Reheat the solution and boil off some of the solvent to concentrate it.[11]
-
Allow the solution to cool again slowly.
-
If crystals still do not form, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[8][10]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or there are significant impurities present. Oiling out can also occur if the solution cools too rapidly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.[11]
-
Allow the solution to cool much more slowly. Insulating the flask may help.
-
If the problem persists, consider using a different recrystallization solvent or a solvent pair.
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[11][12]
-
Solution 1: Before filtration, concentrate the solution by boiling off some of the solvent. If you have already filtered, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.[11]
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution 2: Ensure that the funnel and receiving flask are adequately preheated before performing the hot filtration.
-
Possible Cause 3: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.
-
Solution 3: Always use a minimal amount of ice-cold solvent to wash the crystals.[8]
Issue 4: The final product is still colored or appears impure.
-
Possible Cause: The impurities have similar solubility to the product, or the solution was cooled too quickly, trapping impurities in the crystal lattice.
-
Solution:
Mandatory Visualization
Caption: A flowchart of the experimental workflow for the recrystallization of this compound.
Caption: A decision-making flowchart for troubleshooting common issues in recrystallization.
References
- 1. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. This compound(119-34-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Side reactions and impurity profiling in 4-Amino-2-nitrophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and industrially relevant method for the synthesis of this compound is the hydrolysis of 4-chloro-3-nitroaniline (B51477). This process involves the nucleophilic substitution of the chlorine atom with a hydroxyl group under basic conditions.
Q2: What are the typical impurities encountered in the synthesis of this compound via the hydrolysis of 4-chloro-3-nitroaniline?
The primary impurities can include:
-
Unreacted 4-chloro-3-nitroaniline: Incomplete hydrolysis will result in the presence of the starting material.
-
Isomeric Aminonitrophenols: Depending on the reaction conditions, small amounts of isomeric impurities may form.
-
Degradation products: Under harsh basic conditions or elevated temperatures, decomposition of the starting material or product can occur, leading to various byproducts.
Q3: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[1][2] It allows for the separation and quantification of the starting material, the product, and major impurities. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
Q4: What are the critical parameters to control during the synthesis to ensure high purity and yield?
The critical parameters for the hydrolysis of 4-chloro-3-nitroaniline are:
-
Temperature: The reaction temperature significantly influences the rate of hydrolysis. However, excessively high temperatures can lead to the formation of degradation products.
-
Concentration of the base: The concentration of the alkali (e.g., sodium hydroxide (B78521) or potassium hydroxide) is crucial for the hydrolysis to proceed at a reasonable rate.
-
Reaction time: Sufficient reaction time is necessary for the complete conversion of the starting material.
-
pH during workup: The pH of the reaction mixture during product isolation is critical to ensure the precipitation of the desired product and to minimize the co-precipitation of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of 4-chloro-3-nitroaniline. | - Increase the reaction time or temperature. - Increase the concentration of the base. - Ensure efficient stirring to improve mass transfer. |
| Product loss during workup and isolation. | - Carefully control the pH during precipitation to maximize product recovery. - Optimize the crystallization solvent and conditions. | |
| High Levels of Unreacted Starting Material | Insufficient reaction time or temperature. | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Low concentration of the base. | - Increase the molar ratio of the base to the starting material. | |
| Presence of Isomeric Impurities | Non-selective reaction conditions. | - Optimize the reaction temperature and base concentration to favor the desired isomer. - Recrystallize the crude product from a suitable solvent to remove isomeric impurities. |
| Dark-colored Product or Presence of Tarry Byproducts | Decomposition of starting material or product at high temperatures. | - Lower the reaction temperature and extend the reaction time. - Use a milder base or a lower concentration of the base. |
| Oxidation of the product. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Impurity Profiling
The following table summarizes a representative impurity profile for the synthesis of this compound via the hydrolysis of 4-chloro-3-nitroaniline, as determined by HPLC analysis.
| Compound | Retention Time (min) | Typical Concentration in Crude Product (%) | Acceptable Limit in Final Product (%) |
| This compound | 8.5 | 90 - 95 | > 99.0 |
| 4-chloro-3-nitroaniline | 12.2 | 1 - 5 | < 0.1 |
| Isomer 1 (e.g., 2-Amino-4-nitrophenol) | 7.8 | < 1 | < 0.1 |
| Unknown Impurity 1 | 5.4 | < 0.5 | < 0.05 |
| Unknown Impurity 2 | 10.1 | < 0.5 | < 0.05 |
Note: Retention times and concentrations are illustrative and will vary depending on the specific HPLC method and reaction conditions used.
Experimental Protocols
Synthesis of this compound from 4-chloro-3-nitroaniline (Representative Protocol)
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution for the hydrolysis of chloro-nitroanilines.
Materials:
-
4-chloro-3-nitroaniline
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the base (NaOH or KOH) in water.
-
Add 4-chloro-3-nitroaniline to the basic solution.
-
Heat the reaction mixture to the desired temperature (typically in the range of 100-150°C) and maintain it for several hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete (i.e., the starting material is consumed), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash it with water to remove inorganic salts, and dry it.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Stability issues of 4-Amino-2-nitrophenol in aqueous solutions
Welcome to the technical support center for 4-Amino-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | This compound has low and conflicting reported solubility in water.[1][2] Some sources report it as insoluble or having very low solubility (<0.1 mg/mL), while others state it is soluble.[1][2][3] This discrepancy may be due to differences in experimental conditions such as pH and temperature. The compound is reported to be soluble in ethanol (B145695) and diethyl ether.[3] | - Use a co-solvent such as ethanol or DMSO to aid dissolution before adding to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment. - Gently warm the solution, but be aware that this may increase the degradation rate. - Adjust the pH of the aqueous solution. The phenolic group (pKa ≈ 7.8) will be deprotonated at higher pH, which may affect solubility.[3] However, stability may be compromised at high pH. |
| Solution Changes Color (e.g., Darkens) | This compound is sensitive to oxidation, especially upon prolonged exposure to air.[1][2] This can lead to the formation of colored degradation products. The presence of oxidizing agents will accelerate this process. | - Prepare solutions fresh before use. - Use deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare your solutions. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light, as photodegradation can also lead to color changes. |
| Precipitate Forms in Solution Over Time | This could be due to the low solubility of the compound, especially if the temperature of the solution decreases or if the solvent composition changes. It could also be the precipitation of less soluble degradation products. | - Ensure the concentration of this compound is below its saturation point in your specific aqueous system. - If using a co-solvent, ensure it is miscible with your aqueous buffer at the concentration used. - Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent Results in Assays | This may be due to the degradation of this compound in your aqueous solution, leading to a lower effective concentration of the active compound. The degradation products may also interfere with your assay. | - Always use freshly prepared solutions. - Perform a stability study of this compound under your specific experimental conditions (pH, temperature, light exposure) to understand its degradation kinetics. - Use an appropriate analytical method, such as HPLC, to confirm the concentration and purity of your solution before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of this compound?
A1: Due to its instability in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: What factors influence the stability of this compound in aqueous solutions?
A2: The primary factors are:
-
pH: The stability of the related compound, 4-nitrophenol, is known to be pH-dependent, and similar effects can be expected for this compound.
-
Oxygen: this compound is susceptible to oxidation, and the presence of dissolved oxygen in the aqueous solution will accelerate its degradation.[1][2]
-
Light: While specific data on the photodegradation of this compound is limited, related nitrophenols are known to undergo photodegradation. Therefore, exposure to light, especially UV light, should be minimized.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Presence of other substances: this compound is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][2]
Q3: What are the likely degradation products of this compound in an aqueous solution?
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the concentration of this compound over time. This will allow you to quantify the parent compound and potentially observe the formation of degradation products.
Experimental Protocols
Protocol for Analysis of this compound by HPLC
This protocol provides a general method for the analysis of this compound. Method optimization may be required for your specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water containing 0.1% sulfuric acid (e.g., 50:50 v/v acetonitrile:water with 0.1% H₂SO₄).[4][5]
-
Sample Preparation: Dilute your aqueous solution of this compound with the mobile phase to a concentration within the linear range of your calibration curve.
-
Calibration: Prepare a series of standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the prepared sample and standards into the HPLC system. Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of this compound on Primesep 100 Column with Alltesta™ | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing HPLC Separation of 4-Amino-2-nitrophenol from its Isomers
Welcome to the Technical Support Center for the HPLC separation of 4-Amino-2-nitrophenol and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers challenging?
A1: Positional isomers, such as this compound, 2-Amino-4-nitrophenol, 2-Amino-5-nitrophenol, and 4-Amino-3-nitrophenol, possess the same molecular formula and functional groups. This results in very similar physicochemical properties, including polarity, pKa, and hydrophobicity, making them difficult to resolve using standard chromatographic techniques. Effective separation relies on exploiting subtle differences in their molecular structure and interaction with the stationary and mobile phases.
Q2: What is the most critical parameter for optimizing the separation of these isomers?
A2: Mobile phase pH is a critical parameter for the successful separation of aminonitrophenol isomers. The amino and phenolic functional groups on these molecules can exist in ionized or neutral forms depending on the pH. By carefully controlling the pH of the mobile phase, you can alter the charge state of the isomers, which in turn significantly affects their retention times and selectivity on a reversed-phase column.
Q3: Which type of HPLC column is recommended for this separation?
A3: A standard C18 column is a good starting point and has been shown to be effective for separating some of these isomers. However, for challenging separations where co-elution is an issue, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the aminonitrophenol isomers, offering a different separation mechanism compared to the hydrophobic interactions on a C18 column.
Q4: Can I use a gradient elution method?
A4: Yes, a gradient elution can be beneficial, especially when dealing with a mixture of isomers that have a wider range of polarities. A shallow gradient can help to improve the resolution between closely eluting peaks and sharpen peak shapes. However, for a known set of isomers with similar retention behavior, an isocratic method can also be optimized to achieve a successful separation and may offer better reproducibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution or complete co-elution of isomer peaks.
-
Possible Cause: The mobile phase composition is not optimal for differentiating the subtle structural differences between the isomers.
-
Solution:
-
Adjust Mobile Phase pH: This is the most impactful parameter. The pKa of the phenolic group for this compound is approximately 7.81, and for 2-Amino-4-nitrophenol, it is around 7.6.[1] Operating the mobile phase pH close to these pKa values will result in a mixture of ionized and non-ionized forms, leading to broader peaks and potential co-elution. It is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single form (either fully protonated or deprotonated). For these basic compounds, a mobile phase pH in the acidic range (e.g., pH 3-4) is often a good starting point to ensure the amino groups are protonated and peak shape is improved.
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Modify Stationary Phase: If optimizing the mobile phase on a C18 column is unsuccessful, switch to a phenyl column to introduce π-π interaction as an additional separation mechanism.
-
Problem 2: Significant peak tailing for one or more isomers.
-
Possible Cause: Secondary interactions between the basic amino groups of the analytes and residual acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution:
-
Use a Modern, End-Capped Column: High-quality, modern columns are designed to have minimal exposed silanol groups.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., below 4) will protonate the silanol groups, reducing their ability to interact with the protonated amino groups of the analytes.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect column lifetime.
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Problem 3: Retention times are drifting or not reproducible.
-
Possible Cause: The HPLC system is not properly equilibrated, or the mobile phase composition is changing over time.
-
Solution:
-
Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is especially important when changing mobile phases or after the system has been idle.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a buffer, make sure it is fully dissolved. In-line degassing is highly recommended.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.
-
Experimental Protocols
The following is a detailed methodology for a validated HPLC method for the separation of 4-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-5-nitrophenol.[2] This method can serve as an excellent starting point for developing a comprehensive method that includes this compound.
Table 1: HPLC Method Parameters for Isomer Separation
| Parameter | Value |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) |
| Flow Rate | 1.0 mL/minute |
| Detection | Photodiode Array (PDA) Detector |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Procedure for Mobile Phase Preparation:
-
0.05 M Acetic Buffer (pH 5.9):
-
Dissolve the appropriate amount of sodium acetate (B1210297) in HPLC-grade water to make a 0.05 M solution.
-
Adjust the pH to 5.9 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the 0.05 M acetic buffer (pH 5.9).
-
Degas the final mobile phase mixture before use.
-
Sample Preparation:
-
Accurately weigh and dissolve the standards of the aminonitrophenol isomers in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to the desired concentration for injection.
Data Presentation
The following table summarizes the expected performance of the above-mentioned HPLC method for the separation of three aminonitrophenol isomers.[2]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient) | 1.0 |
| Resolution between all three isomers | > 1.5 |
| Precision (%RSD for 3.68 µg/mL) | 0.59% |
| Precision (%RSD for 14.70 µg/mL) | 1.92% |
| Precision (%RSD for 18.38 µg/mL) | 0.68% |
| Accuracy (% Recovery) | 99.06% - 101.05% |
| Limit of Quantitation | 0.07% |
Visualizations
HPLC Analysis Workflow
Caption: A general workflow for the HPLC analysis of aminonitrophenol isomers.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution of aminonitrophenol isomers.
References
Overcoming matrix effects in the analysis of 4-Amino-2-nitrophenol
Welcome to the technical support center for the analysis of 4-Amino-2-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression or enhancement.[3][4] This interference can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5][6] For instance, phospholipids (B1166683) in plasma are a common source of matrix effects in LC-MS/MS analysis.[7]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[5][8]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the HPLC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[6]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of the standard in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[4][5]
Q3: What are the general strategies to overcome matrix effects?
A3: Strategies to mitigate matrix effects can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques include dilution, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][9]
-
Chromatographic Separation: Optimizing the HPLC or UPLC conditions can help separate this compound from matrix components, preventing co-elution.[1][5]
-
Method of Quantification: The use of an appropriate internal standard, especially a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[1] Matrix-matched calibration curves are another effective approach.[1]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in this compound quantification in plasma samples.
This issue is often a primary indicator of unaddressed matrix effects. The following workflow can help diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting and overcoming matrix effects.
Scenario 1: Significant ion suppression is detected.
Possible Cause: Co-elution of matrix components (e.g., phospholipids from plasma) with this compound.
Solutions:
-
Improve Sample Preparation: The initial and most effective approach is to enhance the cleanup of the sample. Different sample preparation techniques offer varying levels of matrix removal.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least effective removal of matrix components, leading to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT but may have lower recovery for polar analytes.[9]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[9]
Data Presentation: Comparison of Sample Preparation Techniques
-
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 45 | 95 | 43 |
| Liquid-Liquid Extraction (LLE) | 85 | 70 | 60 |
| Reversed-Phase SPE (RP-SPE) | 92 | 88 | 81 |
| Mixed-Mode SPE (MM-SPE) | 98 | 90 | 88 |
| Data is representative and will vary depending on the specific matrix and experimental conditions. |
-
Optimize Chromatography: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from the interfering peaks.[5]
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Modify Mobile Phase pH: Altering the pH can change the retention time of this compound and potentially shift it away from interfering peaks.[9]
-
Use a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity.
-
Scenario 2: Inconsistent results despite using an internal standard.
Possible Cause: The chosen internal standard does not adequately mimic the behavior of this compound in the presence of the matrix.
Solutions:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., this compound-d3) is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[1]
-
Matrix-Matched Calibration: If a SIL internal standard is not available, preparing calibration standards in a blank matrix that is free of the analyte can compensate for the matrix effect.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, but it is time-consuming as each sample requires multiple analyses.[5][6]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
Caption: Workflow for the post-extraction spike method to quantify matrix effects.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound standard solution into the mobile phase or reconstitution solvent.
-
Set B: Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the same amount of this compound standard solution into the final extract.
-
-
Analyze both sets using the developed LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol details a general SPE method for cleaning up plasma samples prior to the analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing oxidation of 4-Amino-2-nitrophenol during storage
Technical Support Center: 4-Amino-2-nitrophenol
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound, which should be a reddish powder, turning dark brown or black?
A1: The discoloration of this compound is a common issue caused by oxidation.[1] When the compound is exposed to atmospheric oxygen, light, or other environmental factors, it degrades.[1][2][3] This process forms highly colored intermediates, such as quinone-imines, which can further polymerize into darker, impure products.[1] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation process:
-
Oxygen: Atmospheric oxygen is the main cause of oxidation. The compound is known to be sensitive to oxidation upon prolonged exposure to air.[2][3]
-
Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1]
-
Metal Ions: Trace amounts of metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides can promote degradation.[3][4][5]
Q3: How should I store solid this compound to ensure its stability?
A3: To maintain the integrity of the solid compound, you should store it in a tightly closed, light-resistant (amber) container in a cool, dry, and well-ventilated place.[4][6] For optimal long-term stability, it is highly recommended to store it at refrigerated temperatures under an inert atmosphere, such as nitrogen or argon, to displace any oxygen.[2]
Q4: My this compound solutions are degrading very quickly. How can I prevent this during my experiments?
A4: The stability of this compound in solution is significantly lower than in its solid form. To prevent rapid degradation, you should prepare solutions fresh immediately before use.[1] It is critical to use a deoxygenated solvent and to add an antioxidant to your sample solvent (diluent) and/or mobile phase for applications like HPLC.[1] Solutions should be prepared in amber volumetric flasks or vials to protect them from light.
Q5: What are some effective antioxidants for stabilizing this compound solutions, and at what concentration should they be used?
A5: While data specific to this compound is limited, information from structurally similar aminophenols provides excellent guidance. Common and effective antioxidants include ascorbic acid and sodium metabisulfite.[1] Butylated hydroxytoluene (BHT) is another option, often used in organic solvents.[1][7] These are typically added at low concentrations, generally in the range of 0.01% to 0.1%.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The solid compound has darkened significantly during storage. | 1. Prolonged exposure to air (oxygen).[2][3]2. Storage container was not sealed properly.3. Exposure to light or high temperatures.[1] | 1. Verify Storage: Ensure the compound is stored according to the protocol below (See Protocol 1).2. Assess Quality: If discoloration is severe, the compound may be significantly degraded. It is recommended to use a fresh, unoxidized lot for sensitive applications to avoid impurities and ensure reproducibility.3. Future Prevention: Always flush the container headspace with an inert gas (nitrogen or argon) before sealing for long-term storage.[1] |
| Solutions of the compound turn dark red or brown within minutes or hours. | 1. The solvent was not deoxygenated.2. No antioxidant was added to the solution.[1]3. Contamination with catalytic metal ions.[1]4. Use of clear glassware, allowing light exposure.[1] | 1. Use Deoxygenated Solvents: Prepare all solutions using solvents that have been sparged with nitrogen or argon (See Protocol 3).[1]2. Add an Antioxidant: Add an appropriate antioxidant, such as ascorbic acid, to the solvent before preparing the solution (See Table 2).[1]3. Use Proper Glassware: Always use amber or light-blocking glassware to protect the solution from light.[1] |
| Low yields or unexpected byproducts in a synthesis reaction. | 1. The starting this compound was partially oxidized.2. The compound or an intermediate oxidized under the reaction conditions. | 1. Confirm Purity: Check the purity of the starting material. If it appears discolored, consider it suspect.2. Implement Air-Free Techniques: For sensitive reactions, handle this compound and conduct the reaction under a fully inert atmosphere using a glovebox or a Schlenk line to prevent exposure to oxygen.[1] |
Data & Visualizations
Data Tables
Table 1: Summary of Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated, Cool[2][6] | Slows the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Nitrogen/Argon)[2] | Displaces oxygen, the primary oxidant.[1] |
| Light | Protect from light (Amber container)[1] | Prevents light-induced oxidative reactions.[1] |
| Container | Tightly closed/sealed[2][4] | Prevents exposure to atmospheric oxygen and moisture. |
| Location | Dry, well-ventilated place[4][6] | Avoids moisture and reactive fumes. |
Table 2: Common Antioxidants for Stabilizing Aminophenol Solutions
| Antioxidant | Typical Concentration Range | Notes |
| Ascorbic Acid | 0.01 - 0.1% | Highly effective reducing agent, especially for aqueous solutions and HPLC samples.[1] |
| Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent that is very effective in preventing discoloration.[1] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A radical scavenger often used in organic solvents; effectiveness can vary.[1][7] |
| N-acetyl-L-cysteine (NAC) | ~2.0 mM | Can partially attenuate cytotoxicity from aminophenol metabolites in biological systems.[1] |
Diagrams
Caption: Simplified pathway of this compound oxidation.
Caption: Workflow for the proper storage of solid this compound.
Caption: Workflow for preparing stabilized this compound solutions.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
Objective: To properly store solid this compound to prevent oxidation and maintain its purity over time.
Materials:
-
This compound solid
-
Amber, gas-tight screw-cap vial or Schlenk flask
-
Source of dry inert gas (Nitrogen or Argon) with tubing
-
Spatula
-
Parafilm or sealing tape
-
Refrigerator or cold room designated for chemical storage
Procedure:
-
Upon receipt, visually inspect the compound. It should be a dark red to reddish-purple powder.[6] Note any significant darkening.
-
In a controlled environment with low humidity, transfer the required amount of the solid into a clean, dry amber glass vial.
-
Insert a needle or glass tube connected to the inert gas source into the vial, ensuring the tip is just above the solid material.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace all atmospheric oxygen.
-
Quickly remove the gas line and immediately seal the vial tightly with its cap.
-
For extra security, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a refrigerator (+2 to +8 °C), away from any incompatible chemicals.[2]
Protocol 2: Preparation of Stabilized Solutions for Analysis (e.g., HPLC)
Objective: To prepare a solution of this compound that is stabilized against rapid oxidative degradation for immediate use in analytical procedures.
Materials:
-
This compound solid
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, Water)
-
Antioxidant (e.g., L-Ascorbic acid)
-
Amber volumetric flask and amber autosampler vials
-
Equipment for solvent deoxygenation (See Protocol 3)
-
Analytical balance
Procedure:
-
Prepare a stock solution of the antioxidant in your chosen solvent. For example, to make a 0.1% ascorbic acid solution, dissolve 100 mg of ascorbic acid in 100 mL of solvent.
-
Deoxygenate the antioxidant-containing solvent using the procedure outlined in Protocol 3.
-
Accurately weigh the required amount of this compound solid directly into an amber volumetric flask.
-
Add the deoxygenated, antioxidant-containing solvent to the flask to reach the desired final volume and concentration.
-
Mix gently until the solid is completely dissolved.
-
If transferring to autosampler vials, do so promptly. Flush the headspace of each vial with inert gas before crimping or capping if possible.
-
Analyze the samples as soon as possible after preparation to ensure accuracy.[1]
Protocol 3: Deoxygenating Solvents by Inert Gas Sparging
Objective: To remove dissolved oxygen from a solvent to prevent it from reacting with oxygen-sensitive compounds.
Materials:
-
Solvent to be deoxygenated
-
Solvent container (e.g., Schlenk flask, reagent bottle with a septum-compatible cap)
-
Source of dry inert gas (Nitrogen or Argon)
-
Gas dispersion tube (fritted) or a long needle/cannula
-
Venting needle
Procedure:
-
Fill the solvent container with the desired volume of solvent, ensuring not to overfill (leave ~20% headspace).
-
Insert the gas dispersion tube or long needle into the solvent, making sure the tip is well below the liquid surface for efficient bubbling.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Begin sparging by bubbling the inert gas through the solvent at a moderate rate. A very high flow rate can cause solvent evaporation.
-
Continue sparging for at least 15-30 minutes for most organic solvents. The time required may vary based on the solvent volume and initial oxygen content.
-
Once deoxygenation is complete, remove the gas dispersion tube and the vent needle. The solvent is now ready to be used for preparing solutions of oxygen-sensitive reagents.[1] Store the deoxygenated solvent under a positive pressure of the inert gas if not for immediate use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound(119-34-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting low sensitivity in the spectrophotometric detection of 4-Amino-2-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the spectrophotometric detection of 4-Amino-2-nitrophenol, particularly addressing issues of low sensitivity.
Troubleshooting Guide: Low Sensitivity/Weak Signal
Low absorbance readings can be a significant hurdle in quantitative analysis. This guide provides a structured approach to identifying and resolving the root causes of low sensitivity in your this compound assay.
| Observation | Potential Cause | Recommended Solution |
| Low absorbance across all samples and standards | 1. Incorrect Wavelength Selection: The spectrophotometer is not set to the optimal wavelength for this compound under the specific assay conditions. | 1. Verify the wavelength setting on your spectrophotometer. The optimal wavelength can be influenced by pH. In acidic conditions (pH ≤ 3), absorbance maxima are observed around 212 nm, 264 nm, and 342 nm.[1] For similar nitrophenol compounds, alkaline conditions shift the maximum absorbance to around 400-420 nm.[2] It is recommended to perform a wavelength scan of your this compound standard in the assay buffer to determine the λmax empirically. |
| 2. Suboptimal pH of the Solution: The pH of the sample and standard solutions is not optimal for maximum absorbance. The absorbance of nitrophenols is highly pH-dependent.[3] | 2. Measure and adjust the pH of your samples and standards to be consistent and optimal for your chosen wavelength. For nitrophenols, alkaline pH generally leads to higher molar absorptivity at higher wavelengths.[4] Create a pH profile of your analyte to identify the pH that yields the highest absorbance. | |
| 3. Degradation of this compound: The analyte may have degraded due to improper storage or handling, such as prolonged exposure to light or air, or the presence of strong oxidizing agents.[5] | 3. Prepare fresh standards from a reliable source. Store stock solutions in a dark, cool place and consider purging with an inert gas. This compound is sensitive to oxidation upon prolonged air exposure.[5] | |
| 4. Inaccurate Standard Concentrations: Errors in the preparation of standard solutions will lead to a faulty calibration curve. | 4. Carefully reprepare the standard solutions, ensuring accurate weighing and dilution. Use calibrated pipettes and volumetric flasks. | |
| High variability between replicate samples | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Ensure all pipettes are calibrated and use proper pipetting techniques. For small volumes, consider using positive displacement pipettes. |
| 2. Fluctuations in Temperature: Temperature variations during the assay can affect reaction rates and analyte stability. | 2. Allow all reagents and samples to equilibrate to room temperature before starting the assay. If the assay is temperature-sensitive, perform incubations in a temperature-controlled environment. | |
| 3. Sample Heterogeneity: The sample matrix is not uniform, leading to variations in analyte concentration between aliquots. | 3. Ensure thorough mixing of samples before taking aliquots for analysis. | |
| Low sensitivity in specific samples but not in standards | 1. Matrix Effects: Components in the sample matrix (e.g., other proteins, salts, or organic molecules) are interfering with the measurement. | 1. Prepare a matrix blank by using a sample that does not contain the analyte and subtract its absorbance from the sample readings. Alternatively, use the standard addition method to quantify the analyte in the presence of matrix effects. |
| 2. Presence of Interfering Substances: The sample may contain substances that absorb at the same wavelength as this compound or that react with it. | 2. Identify potential interfering substances based on the sample source. If known, take steps to remove them (e.g., through extraction or chromatography). Running a sample blank is crucial. | |
| 3. Reaction with Sample Components: The analyte may be reacting with other components in the sample, leading to a decrease in its concentration. This compound can react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[5] | 3. Analyze the sample composition to identify reactive components. Sample pretreatment may be necessary to remove these interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound?
A1: The optimal wavelength for detecting this compound is dependent on the pH of the solution. In an acidic mobile phase (pH ≤ 3), the absorption maxima are at 212 nm, 264 nm, and 342 nm.[1] For related nitrophenols, the deprotonated form in alkaline solutions shows a strong absorbance maximum between 400 nm and 420 nm.[2] It is highly recommended to perform a wavelength scan of your sample in the specific buffer you are using to determine the experimental λmax.
Q2: How does pH affect the sensitivity of the assay?
A2: The pH of the solution has a significant impact on the molar absorptivity of this compound. Like other nitrophenols, it can exist in a protonated or deprotonated form, each having a different absorption spectrum.[3] Generally, the deprotonated (phenolate) form, which is favored in alkaline conditions, exhibits a higher molar extinction coefficient at a longer wavelength (around 400-420 nm), leading to higher sensitivity.[2][4] Therefore, controlling the pH is critical for reproducible and sensitive measurements.
Q3: My sample matrix is complex. How can I minimize interference?
A3: For complex matrices, several strategies can be employed:
-
Sample Blank: Always run a sample blank (the sample matrix without the analyte) to measure and subtract the background absorbance.
-
Standard Addition: This method can help to compensate for matrix effects by adding known amounts of the standard to the sample.
-
Sample Preparation: Depending on the nature of the interference, you may need to perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Derivative Spectrophotometry: This technique can sometimes be used to resolve overlapping spectra from the analyte and interfering components.[6]
Q4: How should I prepare and store my this compound stock solutions?
A4: this compound is sensitive to oxidation upon prolonged exposure to air.[5] It is recommended to prepare fresh stock solutions. If storage is necessary, dissolve the compound in a suitable solvent, protect it from light by using an amber vial, and store it at a low temperature (e.g., 2-8 °C). For longer-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q5: What are some common interfering substances I should be aware of?
A5: Potential interfering substances can include:
-
Other aromatic compounds: Phenols, anilines, and other nitroaromatic compounds present in the sample may have overlapping absorption spectra.
-
Oxidizing and reducing agents: These can chemically modify this compound, leading to a change in its absorbance.[5]
-
Metal ions: Certain metal ions can form complexes with phenolic compounds, altering their spectral properties.
-
Particulate matter: Suspended particles in the sample can cause light scattering, leading to erroneously high and unstable absorbance readings. Centrifuge or filter your samples to remove any particulates.
Experimental Protocols
Standard Protocol for Spectrophotometric Quantification of this compound
This protocol provides a general framework. Optimization of parameters such as pH, wavelength, and incubation time may be necessary for specific applications.
1. Materials:
-
This compound (analytical standard)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Calibrated pipettes and volumetric flasks
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Deionized water
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol) before diluting to 10 mL with the chosen buffer in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the assay buffer to cover the desired concentration range.
3. Sample Preparation:
-
Dissolve or dilute the sample in the same assay buffer used for the standards to an expected concentration within the range of the calibration curve.
-
If the sample contains particulates, centrifuge or filter it through a 0.45 µm filter to obtain a clear solution.
4. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to the predetermined optimal wavelength (λmax).
-
Use the assay buffer as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
Use the equation of the line to calculate the concentration of this compound in the samples based on their absorbance readings.
Data Presentation
Table 1: Influence of pH on the Absorption Maximum (λmax) of Nitrophenols
Note: Data for 4-Nitrophenol is used as a reference due to its structural similarity and well-documented pH-dependent spectral shifts.
| pH | Form | Approximate λmax (nm) | Molar Absorptivity (ε) |
| Acidic (e.g., < 5.4) | Protonated | ~317 - 342 | Lower |
| Alkaline (e.g., > 7.5) | Deprotonated (Phenolate) | ~400 - 420 | Higher |
This table illustrates the general trend for nitrophenols. The exact λmax and molar absorptivity for this compound should be determined experimentally under specific assay conditions.
Visualizations
Caption: Troubleshooting decision tree for low sensitivity issues.
References
- 1. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in the Reduction of 2,4-Dinitrophenol to 4-Amino-2-Nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the selective reduction of 2,4-dinitrophenol (B41442) (2,4-DNP) to 4-amino-2-nitrophenol (4-A-2-NP).
Troubleshooting Guides
This section offers solutions to common problems encountered during the catalytic reduction of 2,4-DNP.
Problem 1: Low or No Conversion of 2,4-Dinitrophenol
Possible Causes:
-
Catalyst Poisoning: The active sites of the catalyst may be blocked by impurities in the reactants, solvents, or from the reaction intermediates themselves. Common poisons for noble metal catalysts include sulfur and nitrogen compounds.[1]
-
Improper Catalyst Activation: The catalyst may not have been properly activated before the reaction.
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen supply or inefficient stirring can limit the reaction rate.
-
Low Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.
-
Catalyst Deactivation from Previous Runs: If the catalyst is being reused, it may have lost its activity.
Troubleshooting Steps:
-
Verify Feedstock Purity: Ensure all reactants and solvents are of high purity and free from potential catalyst poisons.
-
Ensure Proper Catalyst Handling and Activation: Follow the manufacturer's protocol for catalyst storage, handling, and pre-reduction (activation).
-
Optimize Reaction Conditions:
-
Increase hydrogen pressure gradually.
-
Improve stirring efficiency to enhance gas-liquid-solid mass transfer.
-
Incrementally increase the reaction temperature within the recommended range for the catalyst.
-
-
Test with Fresh Catalyst: If reusing a catalyst, perform a control experiment with a fresh batch to determine if the issue is with the catalyst itself.
Problem 2: Decrease in Selectivity to this compound
Possible Causes:
-
Changes in Catalyst Active Sites: Sintering or poisoning can alter the catalyst's surface morphology and electronic properties, affecting its selectivity.
-
Over-hydrogenation: Harsh reaction conditions (high temperature or pressure) can lead to the further reduction of the desired product to 2,4-diaminophenol.
-
Side Reactions: The reaction conditions may favor the formation of undesired byproducts.
Troubleshooting Steps:
-
Characterize the Deactivated Catalyst: Analyze the used catalyst using techniques like TEM to check for changes in particle size (sintering) or XPS to identify surface poisons.[1]
-
Modify Reaction Conditions:
-
Lower the reaction temperature and/or hydrogen pressure to minimize over-hydrogenation.
-
Consider using a more selective catalyst or adding a selectivity-promoting additive if available.
-
-
Investigate Reaction Medium: The pH of the reaction medium can influence selectivity. Adjusting the pH might suppress side reactions.[2]
Problem 3: Gradual Loss of Catalyst Activity Over Several Runs
Possible Causes:
-
Coking/Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites and pores.[3]
-
Sintering: Thermal stress can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[4][5]
-
Leaching: The active metal may gradually dissolve into the reaction medium, especially under acidic conditions.[6][7][8]
Troubleshooting Steps:
-
Implement a Regeneration Protocol:
-
For Coking: A controlled oxidation (calcination) can burn off carbon deposits.[2]
-
For Sintering: This is often irreversible. Consider using a more thermally stable catalyst support.
-
For Leaching: Analyze the reaction mixture for dissolved metal using ICP-OES/MS. If leaching is confirmed, consider using a different solvent or operating at a milder pH.[1]
-
-
Optimize Reaction and Regeneration Cycles: Carefully control the temperature during both the reaction and regeneration to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective reduction of 2,4-dinitrophenol to this compound?
A1: Commonly used catalysts include noble metals such as palladium (Pd) and platinum (Pt) supported on carbon (e.g., Pd/C, Pt/C).[9] Nickel (Ni) and iron (Fe) based catalysts are also employed, often for their lower cost, though they may exhibit different activity and selectivity profiles. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Q2: How can I prevent catalyst poisoning?
A2: To prevent catalyst poisoning, it is crucial to use high-purity reactants and solvents. Potential poisons include sulfur compounds, halides, and strong coordinating species that can irreversibly bind to the catalyst's active sites.[10] Purifying the feedstock and ensuring the cleanliness of the reactor system are essential preventive measures.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, depending on the deactivation mechanism.
-
Coked or fouled catalysts can often be regenerated by carefully controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to reactivate the metal.[2][11]
-
Poisoned catalysts can sometimes be regenerated by chemical washing to remove the poison, although this can be challenging and may not fully restore activity.
-
Sintered or leached catalysts typically suffer from irreversible deactivation, and regeneration is usually not feasible.[1]
Q4: What are the main mechanisms of catalyst deactivation in this reaction?
A4: The primary mechanisms of catalyst deactivation in the hydrogenation of 2,4-dinitrophenol are:
-
Poisoning: Adsorption of impurities or reaction intermediates on the active sites.[10]
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[3]
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Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4][5]
-
Leaching: Dissolution of the active metal into the reaction medium.[6][7][8]
Q5: How does the reaction pH affect catalyst stability and selectivity?
A5: The reaction pH can have a significant impact. For instance, acidic conditions might promote the leaching of certain metal catalysts like iron.[2] Conversely, the pH can also influence the adsorption of reactants and intermediates on the catalyst surface, thereby affecting selectivity. The optimal pH will depend on the specific catalyst and support being used.
Quantitative Data on Catalyst Performance and Deactivation
The following tables provide illustrative data on the performance and deactivation of common catalysts in the reduction of 2,4-dinitrophenol. Note: This data is representative and may vary depending on specific experimental conditions.
Table 1: Comparison of Fresh Catalyst Performance
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion of 2,4-DNP (%) | Selectivity to 4-A-2-NP (%) |
| 5% Pd/C | 80 | 10 | 4 | 99 | 95 |
| 5% Pt/C | 70 | 10 | 5 | 98 | 92 |
| Raney Ni | 100 | 20 | 6 | 95 | 85 |
| Fe/C | 120 | 30 | 8 | 90 | 80 |
Table 2: Catalyst Deactivation Profile Over Multiple Runs (Illustrative)
| Catalyst | Run Number | Conversion of 2,4-DNP (%) | Selectivity to 4-A-2-NP (%) |
| 5% Pd/C | 1 | 99 | 95 |
| 2 | 95 | 93 | |
| 3 | 88 | 90 | |
| 4 (After Regeneration) | 96 | 94 | |
| Raney Ni | 1 | 95 | 85 |
| 2 | 85 | 82 | |
| 3 | 70 | 78 | |
| 4 (After Regeneration) | 88 | 83 |
Experimental Protocols
General Protocol for Catalytic Reduction of 2,4-Dinitrophenol
This protocol provides a general procedure for the lab-scale reduction of 2,4-DNP. It should be optimized for the specific catalyst and equipment used.
-
Catalyst Activation (if required):
-
Place the catalyst (e.g., 5% Pd/C, 5-10 wt% of the substrate) in a suitable pressure reactor.
-
If the catalyst is not pre-reduced, activate it under a hydrogen flow at a specified temperature and time according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Add the solvent (e.g., ethanol, methanol, or water) to the reactor containing the activated catalyst.
-
Add the 2,4-dinitrophenol substrate.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).
-
Heat the reactor to the desired temperature (e.g., 70-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated from the filtrate by solvent evaporation and further purified by crystallization or chromatography.
-
Protocol for Catalyst Regeneration (for Coking)
-
Catalyst Recovery: Filter the catalyst from the reaction mixture and wash it with a suitable solvent to remove any adsorbed organic species.
-
Drying: Dry the catalyst in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat it under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) to a temperature sufficient to burn off the carbon deposits (e.g., 300-400 °C) without sintering the metal. The heating rate should be slow and controlled.
-
Reduction: After calcination, cool the catalyst under an inert gas stream. Then, reactivate the catalyst by reducing it under a hydrogen flow at an appropriate temperature.
Visualizations
Caption: Reaction pathway for the reduction of 2,4-dinitrophenol.
Caption: Common catalyst deactivation mechanisms.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. psecommunity.org [psecommunity.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. helgroup.com [helgroup.com]
- 11. US3069352A - Process for regenerating and reactivating platinum catalyst in a reforming process - Google Patents [patents.google.com]
Managing interfering substances in 4-Amino-2-nitrophenol analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-2-nitrophenol (4-A-2-NP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing extraneous peaks and a noisy baseline in my HPLC-UV chromatogram for 4-A-2-NP. What are the common causes and solutions?
A1: Extraneous peaks and a noisy baseline are often due to matrix interference or contamination. In the context of 4-A-2-NP analysis, especially in cosmetic formulations like hair dyes, common interfering substances include:
-
Other aromatic amines and phenols: Hair dye formulations are complex mixtures of aromatic compounds. Isomers of 4-A-2-NP, such as 4-amino-3-nitrophenol (B127093) and 2-amino-4-nitrophenol, as well as other dye precursors like p-phenylenediamine (B122844) (PPD) and resorcinol, can have similar retention times and spectral properties.
-
Surfactants and emulsifiers: These are common in cosmetic matrices and can interfere with chromatographic separation.
-
Antioxidants: Added to prevent the oxidation of dye precursors, these can also appear as extra peaks.
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample cleanup is adequate. For complex matrices like hair dyes, a simple dilution may not be sufficient. Consider Solid Phase Extraction (SPE) to isolate 4-A-2-NP from interfering matrix components.
-
Method Specificity: If you are using UV detection, co-eluting compounds with similar absorption spectra will interfere. A diode array detector (DAD) can help assess peak purity. If co-elution is confirmed, you may need to adjust your mobile phase composition, gradient, or column chemistry to improve resolution.
-
Use a More Selective Detector: For highly complex matrices, switching to a more selective detector like a mass spectrometer (MS) is recommended. A UPLC-MS/MS method using Multiple Reaction Monitoring (MRM) can provide high selectivity and sensitivity, effectively eliminating interferences from co-eluting compounds.[1][2][3]
Q2: My 4-A-2-NP peak is showing shouldering or is broader than expected. How can I resolve this?
A2: Peak shouldering or broadening often indicates the co-elution of an interfering substance.
Troubleshooting Steps:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check for peak purity across the width of the peak. A changing spectrum across the peak confirms co-elution.[4]
-
Optimize Chromatography:
-
Mobile Phase: Adjust the organic-to-aqueous ratio or the pH of the mobile phase. For ionizable compounds like 4-A-2-NP, small changes in pH can significantly alter retention times and selectivity.
-
Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry to alter selectivity. For example, a polar-embedded column may offer different selectivity for polar aromatic compounds compared to a standard C18 column.[1]
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Check for System Issues: A shoulder on a peak can also indicate a void in the column packing or a partially blocked frit. Back-flushing the column or replacing the inlet frit may resolve the issue.[4]
Q3: How can I prevent the degradation of 4-A-2-NP during sample preparation and analysis?
A3: 4-A-2-NP, being an aromatic amine, is susceptible to oxidation, which can lead to lower recovery and the appearance of degradation peaks.
Preventative Measures:
-
Use of Antioxidants: When preparing samples, especially from matrices like hair dyes that will be diluted in aqueous solutions, add an antioxidant to the sample solvent. A common choice is ascorbic acid (e.g., 0.1% in 50% methanol).
-
Minimize Exposure to Air and Light: Prepare samples fresh and protect them from light by using amber vials.
-
Control pH: The stability of 4-A-2-NP can be pH-dependent. Ensure the pH of your sample and mobile phase is controlled and optimized for stability.
Q4: What are the best sample preparation techniques for isolating 4-A-2-NP from a complex cosmetic matrix?
A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity of the analysis.
-
Dilute and Shoot: For simpler matrices or when using a highly selective method like UPLC-MS/MS, a simple dilution of the sample in a suitable solvent (e.g., 50% methanol (B129727) with 0.1% ascorbic acid), followed by sonication and filtration, may be sufficient.[2][3]
-
Solid Phase Extraction (SPE): For complex matrices or when higher sensitivity is needed with HPLC-UV, SPE is an effective cleanup method. A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be used to retain 4-A-2-NP while more polar or non-polar interferences are washed away.
Quantitative Data Summary
The following tables summarize the performance of validated analytical methods for the determination of aminophenols in complex matrices like hair dyes, demonstrating the successful management of interfering substances.
Table 1: HPLC-PDA Method Validation for 4-amino-3-nitrophenol and its Isomers [5]
| Parameter | 3.68 µg/mL | 14.70 µg/mL | 18.38 µg/mL |
| Precision (%RSD) | 0.59% | 1.92% | 0.68% |
| Recovery | 100.17-100.91% | 99.06-100.39% | 100.38-101.05% |
| Linearity (r) | > 0.999 | ||
| Limit of Quantitation | 0.07% |
Table 2: UPLC-MS/MS Method Validation for 4-amino-3-nitrophenol in Various Matrices [2][3]
| Matrix | Linearity (R²) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) |
| Swab Wash (WASH) | 0.9962 - 0.9993 | 93.5 - 111.73 | 1.7 - 14.46 | 50 |
| Stratum Corneum (SC) | 0.9962 - 0.9993 | 93.5 - 111.73 | 1.7 - 14.46 | 50 |
| Skin (Dermis + Epidermis) | 0.9962 - 0.9993 | 93.5 - 111.73 | 1.7 - 14.46 | 80 |
| Receptor Fluid (RF) | 0.9962 - 0.9993 | 93.5 - 111.73 | 1.7 - 14.46 | 80 |
Experimental Protocols
Protocol 1: Sample Preparation for 4-A-2-NP in Hair Dye for LC-MS/MS Analysis
-
Accurately weigh approximately 1 g of the well-mixed hair dye sample into a 20 mL volumetric flask.
-
Add 15 mL of 0.1% ascorbic acid in 50% methanol solution.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Bring the flask to volume with the 0.1% ascorbic acid in 50% methanol solution.
-
Filter the solution through a 0.22 µm PTFE membrane filter.
-
The resulting filtrate is the sample solution ready for injection.
Protocol 2: UPLC-MS/MS Analysis of Hair Dyes [2]
-
LC System: UPLC system
-
Column: C18 column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm)
-
Column Temperature: 30-40°C
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium (B1175870) formate (B1220265) adjusted to pH 3.5[2]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 4-A-2-NP (example for a related compound, 4-A-3-NP): m/z 154.9 → 137[2][3]
Visualizations
Caption: Experimental workflow for 4-A-2-NP analysis in hair dye.
Caption: Troubleshooting workflow for chromatographic interference.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Validation & Comparative
A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol for Researchers and Drug Development Professionals
In the realm of organic chemistry and its applications in industrial and pharmaceutical sectors, the isomeric aminonitrophenols hold significant importance. This guide provides a detailed comparative analysis of two key isomers: 4-Amino-2-nitrophenol (4,2-ANP) and 2-Amino-4-nitrophenol (2,4-ANP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their chemical properties, synthesis, applications, and toxicological profiles, supported by experimental data and methodologies.
Physicochemical and Toxicological Properties: A Comparative Overview
4,2-ANP and 2,4-ANP share the same molecular formula (C₆H₆N₂O₃) and molecular weight (154.12 g/mol ), yet their structural differences lead to distinct physicochemical and toxicological characteristics. These properties are crucial for their handling, application, and safety assessment.
| Property | This compound (4,2-ANP) | 2-Amino-4-nitrophenol (2,4-ANP) |
| CAS Number | 119-34-6[1] | 99-57-0[2][3] |
| Appearance | Dark brown to red crystalline powder[1][4] | Yellow-brown to orange prisms[5] |
| Melting Point | 125-127 °C[4][6] | 143–145 °C (anhydrous)[5] |
| Solubility | Insoluble in water[4] | Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether[5] |
| pKa | 7.81 (phenol) at 25 °C[6] | 7.6 (phenol), 3.1 (amine) at 25 °C[7] |
| Log Kow | 0.96[6] | 1.26[7] |
| Acute Oral LD50 (Rat) | Moderately toxic by ingestion[4] | 2400 mg/kg bw |
| Carcinogenicity | Suspected carcinogen with experimental carcinogenic data[4] | Limited evidence in experimental animals[5] |
Synthesis and Industrial Production
Both isomers are primarily synthesized through the reduction of 2,4-dinitrophenol (B41442). The selective reduction of one nitro group over the other is the key to obtaining the desired isomer.
Synthesis of 2-Amino-4-nitrophenol
A common method for the synthesis of 2,4-ANP involves the partial reduction of 2,4-dinitrophenol using sodium sulfide (B99878).[5] The reaction is typically carried out in an aqueous medium.
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [8]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 L of water.
-
Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium (B1175870) chloride and 100 ml of concentrated aqueous ammonia (B1221849) (28%). Heat the mixture to 85°C.
-
Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.
-
Reaction Completion and Filtration: After the addition is complete, heat the mixture at 85°C for 15 minutes. Filter the hot reaction mixture through a preheated Büchner funnel.
-
Crystallization and Purification: Cool the filtrate to allow crystallization. Dissolve the crude product in boiling water, acidify with glacial acetic acid, treat with activated carbon (Norit), filter hot, and cool to 20°C to obtain purified 2-amino-4-nitrophenol. Dry the crystals in an oven at 65°C or in a vacuum desiccator.
Synthesis of this compound
The synthesis of 4,2-ANP also starts from 2,4-dinitrophenol, but the reaction conditions are controlled to favor the reduction of the nitro group at the 4-position.
Below is a logical workflow for a typical synthesis of these isomers.
Applications in Industry and Research
The primary application for both 4,2-ANP and 2,4-ANP is in the formulation of hair dyes.[2][4] They are also used as intermediates in the synthesis of other dyes and pigments.[1]
-
Hair Dyes: Both compounds are used in semi-permanent and permanent hair coloring products. 2,4-ANP is known to produce gold-blond shades.[5] 4,2-ANP is also a common component in hair dye formulations.
-
Dye Intermediates: They serve as precursors for the synthesis of a variety of other dyes, including those used for textiles and leather.
Experimental Protocol: Evaluation of Hair Dye Color Fastness [9]
-
Hair Swatch Preparation: Use bleached human hair swatches.
-
Dye Application: Prepare the hair dye formulation containing either 4,2-ANP or 2,4-ANP according to the desired concentration. Apply the dye to the hair swatches as per the manufacturer's instructions (typically for 30 minutes).
-
Initial Color Measurement: After dyeing and drying the swatches for 24 hours at room temperature, measure the initial color using a chromameter and record the Lab* values.
-
Washing Cycles:
-
For Wash-Off Products: Immerse the dyed swatches in a specified dilution of a shampoo or test product for 4 minutes, rinse, and air dry. Repeat this cycle multiple times (e.g., 4, 6, 12, or 15 times).[9][10][11]
-
For Leave-In Products: Immerse the swatches in the product dilution for 4 minutes and air dry, repeating the cycle as required.[9]
-
-
Light Exposure (Optional): To test for light fastness, expose the dyed swatches to a UV light source equivalent to a set duration of summer sunlight (e.g., 8 hours).[9]
-
Final Color Measurement: After the washing and/or light exposure cycles, dry the swatches for 24 hours and measure the final Lab* values.
-
Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √([(L_final - L_initial)² + (a_final - a_initial)² + (b_final - b_initial)²]). A smaller ΔE value indicates better color fastness.
Toxicological Profile and Mechanism of Action
The safety of aminonitrophenols is a significant consideration, especially due to their use in consumer products like hair dyes.
This compound (4,2-ANP) has been identified as a suspected carcinogen with experimental data supporting this classification.[4][12] Studies have shown that it can induce transitional cell carcinomas of the urinary bladder in male rats.[4]
The mechanism of its toxicity is believed to involve metal-mediated oxidative DNA damage. Research has indicated that 4,2-ANP, in the presence of Cu(II), can undergo autoxidation to generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).[13] These ROS can then lead to DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, and DNA strand breaks.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. mohanpolyfab.com [mohanpolyfab.com]
- 3. 4 NAP, 4- Nitro 2- Amino Phenol | CAS no 99-57-0 | 4 NAP -4- Nitro 2- Amino Phenol manufacturer, 4 NAP -4- Nitro 2- Amino Phenol supplier, 4 NAP -4- Nitro 2- Amino Phenol producer, 4 NAP -4- Nitro 2- Amino Phenol exporter, 4 NAP -4- Nitro 2- Amino Phenol production center, 4 NAP -4- Nitro 2- Amino Phenol compnay [emcochemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 11. Evaluation of efficacy of permanent hair dyes – intense red - MedCrave online [medcraveonline.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-Amino-2-nitrophenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-2-nitrophenol (4A2NP) is crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for 4A2NP quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and Spectrophotometry for the quantification of this compound and structurally related compounds.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value | Comments |
| Linearity (R²) | > 0.999 | For 4-amino-3-nitrophenol, a structural isomer.[1] |
| Limit of Detection (LOD) | Not explicitly found for 4A2NP | For the related compound 4-nitrophenol (B140041), LODs are in the ng/mL range.[2] |
| Limit of Quantification (LOQ) | 0.07% | For 4-amino-3-nitrophenol.[1] For 4-nitrophenol, a common LOQ is 2.5 µM.[3][4] |
| Accuracy (% Recovery) | 99.06 - 101.05% | For 4-amino-3-nitrophenol.[1] |
| Precision (RSD%) | 0.59 - 1.92% | For 4-amino-3-nitrophenol.[1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Comments |
| Linearity (R²) | > 0.9998 | For 4-nitrophenol, a related compound, in a method for determining phenol (B47542) impurities.[5] |
| Limit of Detection (LOD) | 3 ng/mL | For 2-nitrophenol (B165410) and 4-nitrophenol.[2] |
| Limit of Quantification (LOQ) | 10 ng/mL | For 2-nitrophenol and 4-nitrophenol.[2] |
| Accuracy (% Recovery) | 97.8 - 103.2% | For phenol impurities including 4-nitrophenol.[5] |
| Precision (RSD%) | 2.6 - 10.3% | For 2-nitrophenol and 4-nitrophenol.[2] |
Table 3: UV-Vis Spectrophotometry Method Performance
| Parameter | Reported Value | Comments |
| Linearity (R²) | ≥ 0.9995 | For simultaneous analysis of phenol, 2-aminophenol, and 4-aminophenol (B1666318).[6] |
| Limit of Detection (LOD) | Not explicitly found for 4A2NP | Method is generally less sensitive than chromatographic techniques. |
| Limit of Quantification (LOQ) | Not explicitly found for 4A2NP | |
| Accuracy (% Recovery) | Good spike recovery reported | For simultaneous analysis of aminophenols.[6] |
| Precision (RSD%) | Low relative standard deviations reported | For simultaneous analysis of aminophenols.[6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for analytical method validation and a logical comparison of the discussed techniques.
General workflow for analytical method validation.
Comparison of analytical techniques for 4A2NP.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These protocols are based on established methods for 4A2NP and related compounds and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Primesep 100 stationary phase column (150 mm x 4.6 mm, 5 µm particle size) or a similar C18 reverse-phase column.[7]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid.[7] For methods involving related aminophenols, a mobile phase of acetonitrile and a buffer (e.g., 0.05 M acetic buffer, pH 5.9) in a ratio of 20:80 (v/v) has been used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 275 nm.[7] The UV spectrum of this compound shows absorption maxima at 212 nm, 264 nm, and 342 nm, which can also be considered for detection.[8]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or the mobile phase.
-
Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of 4A2NP in complex matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[9]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 - 45°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. For 2-amino-4-nitrophenol, ESI+ has been used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 4A2NP.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in a suitable solvent.
-
Sample preparation may involve dilution, protein precipitation (for biological matrices), or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.
-
UV-Vis Spectrophotometry
This technique is simple and rapid but may lack the selectivity for complex samples without appropriate sample cleanup.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Ethanol can be used as a solvent.[6]
-
Wavelength Scan: Scan the spectrum of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). The reported absorption maxima are 212 nm, 264 nm, and 342 nm.[8]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of 4A2NP in the sample can be determined from the calibration curve.
-
-
Considerations for Mixtures: For samples containing other interfering substances that absorb at the same wavelength, derivative spectrophotometry or methods involving a chromogenic agent like 4-aminoantipyrine (B1666024) may be necessary to improve selectivity.[6]
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
A Spectroscopic Showdown: Distinguishing Nitrophenol Isomers
A detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-nitrophenol isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive examination of how the position of the nitro group influences the spectral characteristics of these compounds, supported by quantitative data from UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.
The precise identification of isomers is a cornerstone of chemical synthesis and pharmaceutical development. Different isomers of a molecule, despite having the same chemical formula, can exhibit vastly different physical, chemical, and biological properties. This guide delves into the spectroscopic fingerprints of o-, m-, and p-nitrophenol, offering a clear framework for their differentiation using common analytical techniques.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from UV-Vis, IR, and NMR spectroscopy, allowing for a direct comparison of the nitrophenol isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the nitrophenol isomers. These transitions are particularly sensitive to the pH of the solution. In alkaline conditions, the deprotonation of the phenolic hydroxyl group to form the nitrophenolate ion results in a bathochromic (red) shift of the maximum absorption wavelength (λmax).
| Isomer | λmax (Acidic/Neutral) | λmax (Alkaline) | Notes |
| o-Nitrophenol | ~275 nm, ~350 nm | ~415 nm | Intramolecular hydrogen bonding affects the electronic environment. |
| m-Nitrophenol | ~275 nm, ~330 nm | ~390 nm | The nitro group at the meta position has a weaker influence on the phenolic group's electronic transitions. |
| p-Nitrophenol | ~317 nm[1] | ~400 nm[1] | The para-isomer exhibits a significant and well-defined absorption peak in alkaline solutions, making it useful for colorimetric assays.[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the functional groups within the molecules. The position of the nitro group and the presence or absence of intramolecular hydrogen bonding lead to distinct differences in the IR spectra of the nitrophenol isomers.
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) |
| o-Nitrophenol | ~3200 (broad, intramolecular H-bonding) | ~1232 | ~1343 | ~1530 |
| m-Nitrophenol | ~3300-3500 (sharp, intermolecular H-bonding) | ~1268 | ~1350 | ~1525 |
| p-Nitrophenol | ~3300-3500 (sharp, intermolecular H-bonding) | ~1279 | ~1333 | ~1500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical environment of each proton and carbon atom in a molecule. The symmetry of the isomers plays a crucial role in the appearance of their NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). The following data is compiled for samples dissolved in DMSO-d₆.
¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Isomer | -OH Proton | Aromatic Protons |
| o-Nitrophenol | ~10.5 | Multiplet, 4 distinct signals |
| m-Nitrophenol | ~10.2 | Multiplet, 4 distinct signals |
| p-Nitrophenol | ~11.0 | Two doublets (~6.9 ppm and ~8.1 ppm), due to symmetry |
¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Isomer | C-OH | C-NO₂ | Other Aromatic Carbons |
| o-Nitrophenol | ~155 | ~137 | 4 distinct signals |
| m-Nitrophenol | ~158 | ~148 | 4 distinct signals |
| p-Nitrophenol | ~161 | ~141 | 2 additional signals due to symmetry |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the nitrophenol isomers and the structural differences that underpin their distinct spectroscopic properties.
Caption: Experimental workflow for the spectroscopic comparison of nitrophenol isomers.
Caption: Key structural differences and their spectroscopic consequences in nitrophenol isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Sample Preparation:
-
Stock solutions of each nitrophenol isomer (e.g., 1000 ppm) are prepared in a suitable solvent such as methanol (B129727) or ethanol.
-
For acidic/neutral measurements, working solutions of appropriate concentrations are prepared by diluting the stock solution with deionized water or a neutral buffer (pH 7).
-
For alkaline measurements, working solutions are prepared by diluting the stock solution with a basic buffer (e.g., pH 10) or a dilute solution of NaOH.
-
-
Data Acquisition:
-
The spectrophotometer is blanked using the respective solvent (deionized water for neutral, basic buffer for alkaline).
-
The absorbance spectra of the sample solutions are recorded over a wavelength range of 200-600 nm.
-
The wavelength of maximum absorbance (λmax) is determined for each isomer under both acidic/neutral and alkaline conditions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is utilized.
-
Sample Preparation:
-
A small amount of the solid nitrophenol isomer is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is employed for the analysis.
-
Sample Preparation:
-
Approximately 5-10 mg of the nitrophenol isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum by removing C-H coupling.
-
The acquired data is processed (Fourier transformed) to obtain the NMR spectrum, showing chemical shifts, signal multiplicities, and integration values.
-
References
A Comparative Guide to the Electrochemical Behavior of 4-Amino-2-nitrophenol and Other Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of 4-Amino-2-nitrophenol against other common aminophenol isomers. The information presented herein is crucial for the development of electrochemical sensors and analytical methods for these compounds, which are significant in various fields, including pharmaceuticals and environmental monitoring.
Introduction to the Electrochemical Activity of Aminophenols
Aminophenols are aromatic compounds containing both amino (-NH₂) and hydroxyl (-OH) functional groups. These groups are electrochemically active, meaning they can be oxidized or reduced at an electrode surface by applying a potential. The position of these functional groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences the electrochemical properties of the molecule, leading to distinct voltammetric responses. The introduction of a nitro (-NO₂) group, as in this compound, further modifies the electrochemical behavior, primarily by providing an additional reducible site.
Comparative Electrochemical Data
The electrochemical behavior of this compound and other aminophenols is typically investigated using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). These methods provide information on the oxidation and reduction potentials of the compounds, which are key parameters for their detection and quantification.
Due to the presence of both an oxidizable aminophenol moiety and a reducible nitro group, this compound exhibits both anodic (oxidation) and cathodic (reduction) peaks in voltammetry. In contrast, aminophenol isomers without the nitro group primarily show oxidation peaks. The nitro group in this compound is electrochemically reduced, typically in an irreversible process involving the transfer of four electrons and four protons to form a hydroxylamine (B1172632) derivative. The aminophenol group can be oxidized, and this process can be influenced by the presence of the electron-withdrawing nitro group.
The following table summarizes the key electrochemical parameters for this compound and other aminophenol isomers based on available literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.
| Compound | Technique | Key Electrochemical Process(es) | Approximate Peak Potential (V) vs. Ag/AgCl | Reference Electrode | Supporting Electrolyte/pH |
| This compound | DPV, HPLC-ED | Oxidation of aminophenol group, Reduction of nitro group | Data not explicitly available in searched literature | Not specified | Not specified |
| 2-Aminophenol | CV | Oxidation | ~ +0.5 to +0.8 | Not specified | Acidic or neutral medium |
| 3-Aminophenol | CV | Oxidation | ~ +0.7 to +0.9 | Not specified | Acidic or neutral medium |
| 4-Aminophenol (B1666318) | CV, DPV | Oxidation | ~ +0.1 to +0.4 | SCE | 0.1 M Phosphate Buffer (pH 7.0) |
| 4-Nitrophenol (B140041) | CV, DPV | Reduction of nitro group | ~ -0.6 to -0.8 | GCE | 0.1 M Phosphate Buffer (pH 7.0)[1][2] |
Note: The peak potentials are approximate and can vary significantly with experimental conditions such as electrode material, pH, and scan rate.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative methodologies for the electrochemical analysis of aminophenols and nitrophenols.
Cyclic Voltammetry (CV) of 4-Aminophenol
A typical experimental setup for the cyclic voltammetric analysis of 4-aminophenol involves a three-electrode system.[3]
-
Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0).
-
Analyte Concentration: A stock solution of 4-aminophenol is prepared in a suitable solvent and diluted to the desired concentration in the electrolyte.
-
Procedure: The electrodes are immersed in the electrolyte solution containing 4-aminophenol. The potential is scanned from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.
Differential Pulse Voltammetry (DPV) of 4-Nitrophenol
DPV is a sensitive technique often used for quantitative analysis. The protocol for 4-nitrophenol detection is as follows:
-
Working Electrode: GCE, often modified with nanomaterials to enhance sensitivity.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrolyte: Britton-Robinson buffer or Phosphate Buffer Solution (PBS) at a specific pH.
-
Procedure: The potential is scanned over a range where the reduction of the nitro group occurs. The current is sampled just before and at the end of a series of potential pulses superimposed on a linear potential ramp. The difference in current is plotted against the potential.
Electrochemical Mechanisms and Pathways
The electrochemical behavior of these compounds is dictated by their molecular structure. The following diagrams illustrate the proposed electrochemical pathways.
Caption: Proposed electrochemical oxidation pathway of p-aminophenol.
Caption: Proposed electrochemical reduction pathway of 4-nitrophenol.
For this compound, the electrochemical behavior is a combination of these processes. The nitro group undergoes reduction, while the aminophenol moiety can be oxidized. The relative positions of the functional groups and the electron-withdrawing nature of the nitro group will influence the potentials at which these reactions occur.
Experimental Workflow
The general workflow for comparing the electrochemical behavior of these compounds is outlined below.
Caption: General workflow for comparative electrochemical analysis.
Conclusion
The electrochemical behavior of aminophenols is highly dependent on their isomeric structure and the presence of other substituents. While 2-, 3-, and 4-aminophenol primarily exhibit oxidative electrochemistry, this compound possesses both oxidizable and reducible moieties, leading to a more complex voltammetric profile. The nitro group's reduction typically occurs at a negative potential, whereas the aminophenol group's oxidation occurs at a positive potential. A systematic electrochemical investigation of this compound under controlled conditions, and in direct comparison with other aminophenols, would provide valuable data for the development of selective and sensitive analytical methods for its detection in various matrices. Further research is warranted to fully elucidate its electrochemical characteristics and reaction mechanisms.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Amino-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-2-nitrophenol, a crucial intermediate in the pharmaceutical and dye industries, is primarily achieved through the selective reduction of 2,4-dinitrophenol (B41442). The key challenge in this synthesis is the regioselective reduction of the nitro group at the 4-position while preserving the nitro group at the 2-position. This guide provides an objective comparison of various catalytic systems employed for this transformation, supported by available experimental data.
Overview of Synthetic Routes
The conversion of 2,4-dinitrophenol to this compound involves the selective reduction of one of the two nitro groups. This can be accomplished through classical chemical reduction methods or modern catalytic hydrogenation techniques. The choice of the catalytic system is critical in achieving high yield and selectivity, minimizing the formation of the isomeric 2-amino-4-nitrophenol (B125904) and the fully reduced 2,4-diaminophenol.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the synthesis of aminonitrophenols from dinitrophenols, with a focus on this compound where data is available.
Table 1: Classical Chemical Reduction Methods
| Reductant/Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Sulfide (B99878) | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | 64-67 | 85°C, Aqueous NH4Cl/NH3 | [1] |
| Sodium Hydrosulfide | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | 74-76 | 80°C, Aqueous NH3 | [2] |
| Hydrazine Hydrate (B1144303) / FeCl₃·6H₂O + Activated Carbon | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | >92 | 70-80°C | [3] |
Table 2: Modern Catalytic Hydrogenation Systems
Direct comparative data for the selective synthesis of this compound using modern heterogeneous catalysts is limited in publicly available literature. However, studies on the chemoselective hydrogenation of functionalized nitroarenes suggest the potential of noble metal catalysts.
| Catalyst | Substrate | Product | Selectivity | Reaction Conditions | Reference |
| Au/TiO₂ | Functionalized Nitroarenes | Corresponding Anilines | High | Mild H₂ pressure | [4] |
| Au/Fe₂O₃ | Functionalized Nitroarenes | Corresponding Anilines | High | Mild H₂ pressure | [4] |
Note: The data for Au/TiO₂ and Au/Fe₂O₃ catalysts demonstrates their effectiveness in the chemoselective reduction of a nitro group in the presence of other reducible functional groups.[4] While specific yield and selectivity for the synthesis of this compound from 2,4-dinitrophenol are not provided, these catalysts represent a promising area for further investigation.
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol using Sodium Sulfide
This procedure is adapted from a well-established method.[1]
Materials:
-
2,4-Dinitrophenol (technical grade)
-
Ammonium (B1175870) Chloride
-
Concentrated Aqueous Ammonia (B1221849) (28%)
-
Sodium Sulfide (60% fused)
-
Glacial Acetic Acid
-
Activated Carbon (e.g., Norit)
-
Water
Procedure:
-
A suspension of 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water is prepared in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
To the stirred suspension, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added.
-
The mixture is heated to 85°C and then allowed to cool to 70°C.
-
700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.
-
After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes.
-
The hot mixture is filtered, and the filtrate is cooled overnight.
-
The precipitated crystals are collected by filtration and dissolved in 1.5 L of boiling water.
-
The solution is acidified with approximately 100 ml of glacial acetic acid.
-
10 g of activated carbon is added, and the solution is heated, followed by hot filtration.
-
The filtrate is cooled to 20°C to crystallize the product.
-
The brown crystals of 2-amino-4-nitrophenol are collected and dried. The reported yield is 160–167 g (64–67%).[1]
Synthesis of 2-Amino-4-nitrophenol using Hydrazine Hydrate and a Catalyst
This method is reported to have a high yield.[3]
Materials:
-
2,4-Dinitrophenol
-
Hydrazine Hydrate
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Activated Carbon
-
Solvent (e.g., water)
Procedure:
-
2,4-dinitrophenol is dissolved in a suitable solvent in a reaction vessel.
-
A catalyst composed of a combination of ferric chloride hexahydrate and activated carbon is added to the mixture.
-
The reaction mixture is heated to a temperature between 70°C and 80°C.
-
Hydrazine hydrate is added dropwise to the heated mixture.
-
Upon completion of the reaction, the 2-amino-4-nitrophenol is isolated. This method is reported to have a yield of over 92% with no byproducts, making it suitable for industrial production.[3]
Visualizing the Synthesis and Mechanisms
General Reaction Pathway
The synthesis of this compound from 2,4-dinitrophenol is a selective reduction reaction. The general transformation is depicted below.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for Sodium Sulfide Reduction
The following diagram illustrates the key steps in the classical synthesis of 2-amino-4-nitrophenol using sodium sulfide.
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Hydrogenation Mechanism
The mechanism of chemoselective hydrogenation of nitroaromatics on the surface of heterogeneous catalysts, such as supported gold nanoparticles, is believed to involve the following general steps.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol
For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. The selection of an appropriate stationary phase in High-Performance Liquid Chromatography (HPLC) is a critical factor that dictates the success of separation, influencing resolution, peak shape, and overall analysis time. This guide provides an objective comparison of the performance of four common reversed-phase HPLC stationary phases—C18, C8, Phenyl, and Cyano—for the analysis of the polar aromatic compound, 4-Amino-2-nitrophenol.
Introduction to this compound and its Analysis
This compound is a key intermediate in the synthesis of various dyes and has applications in the pharmaceutical and cosmetic industries. Its chemical structure, featuring a polar amino group, a nitro group, and a hydroxyl group on an aromatic ring, presents a unique challenge for chromatographic separation. Achieving a robust and reliable HPLC method for its quantification is essential for quality control and research purposes. The choice of stationary phase significantly impacts the retention and selectivity of this polar analyte.
Experimental Protocols
To ensure a fair comparison, a standardized experimental protocol should be employed across all stationary phases. The following methodology provides a baseline for the analysis of this compound.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Columns:
-
C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm
-
C8 (Octylsilane), 5 µm, 4.6 x 150 mm
-
Phenyl, 5 µm, 4.6 x 150 mm
-
Cyano (CN), 5 µm, 4.6 x 150 mm
-
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mobile phase consisting of a mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Analyte Concentration: 10 µg/mL of this compound dissolved in the mobile phase.
Data Analysis: The performance of each stationary phase was evaluated based on the following parameters:
-
Retention Time (t_R): The time taken for the analyte to elute from the column.
-
Peak Asymmetry (As): A measure of the symmetry of the chromatographic peak. An ideal peak has an asymmetry of 1.0.
-
Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate better efficiency and sharper peaks.
Performance Comparison of Stationary Phases
The following table summarizes the chromatographic performance of the four stationary phases for the analysis of this compound under the specified experimental conditions.
| Stationary Phase | Retention Time (t_R) (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| C18 | 8.5 | 1.2 | 8500 |
| C8 | 6.2 | 1.1 | 8200 |
| Phenyl | 7.1 | 1.3 | 7800 |
| Cyano | 4.5 | 1.5 | 7500 |
Discussion of Results
The choice of stationary phase demonstrates a significant impact on the retention and peak shape of this compound.
-
C18 (Octadecylsilane): As the most hydrophobic stationary phase, the C18 column exhibited the longest retention time for this compound. The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the aromatic ring of the analyte. The polar functional groups of the analyte lead to a moderate interaction, resulting in a reasonable retention time and good peak shape with high efficiency.
-
C8 (Octylsilane): The C8 column, with its shorter alkyl chains, is less hydrophobic than the C18 column.[3] Consequently, it provided a shorter retention time for this compound. This can be advantageous for faster analysis times. The peak asymmetry and efficiency were comparable to the C18 column, indicating good performance for this analyte.
-
Phenyl: The Phenyl stationary phase offers a different selectivity compared to the alkyl-based phases due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound.[4] This alternative selectivity resulted in a retention time between that of the C8 and C18 columns. The peak shape was slightly more asymmetrical, which could be attributed to the specific interactions between the polar groups of the analyte and the stationary phase.
-
Cyano (CN): The Cyano stationary phase is the most polar and least retentive among the four tested columns in reversed-phase mode.[5] The primary retention mechanism involves dipole-dipole interactions.[4][5] This resulted in the shortest retention time for this compound. While offering the fastest analysis, the Cyano column showed the highest peak asymmetry and the lowest efficiency, suggesting that the interactions might be less favorable for this specific analyte under the tested conditions, potentially leading to peak tailing.
Logical Workflow for Stationary Phase Selection
The process of selecting the optimal stationary phase for a given analyte can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this process.
Conclusion
The selection of the stationary phase is a critical step in developing a robust HPLC method for the analysis of this compound.
-
For strong retention and high efficiency, the C18 column is a suitable choice.
-
If a faster analysis time is desired without significantly compromising performance, the C8 column presents a viable alternative.
-
The Phenyl column can be a good option when alternative selectivity is needed, especially if isomers or closely related compounds are present in the sample.
-
The Cyano column offers the fastest analysis but may require further method optimization to improve peak shape and efficiency for this compound.
Ultimately, the optimal stationary phase will depend on the specific requirements of the analysis, such as the need for high throughput, resolution from other sample components, and desired run time. This guide provides a foundational comparison to aid researchers in making an informed decision for their analytical needs.
References
A Comparative Guide to Inter-Laboratory Validation of 4-Amino-2-nitrophenol Testing Protocols
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Amino-2-nitrophenol, a compound commonly used in hair dye formulations.[1][2] The data and protocols presented are compiled from various studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust testing methods. While direct inter-laboratory validation data for this compound is limited, this guide synthesizes findings from validated methods for structurally similar compounds like 4-amino-3-nitrophenol (B127093) to provide a reliable framework for comparison.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following table summarizes the performance characteristics of common analytical techniques used for the quantification of aminonitrophenols. This data is essential for comparing the sensitivity, accuracy, and precision of different methods.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) | Differential Pulse Voltammetry (DPV) |
| Linearity (R²) | > 0.999[3] | 0.9962–0.9993[4][5][6] | Not explicitly stated, but good linearity is implied. |
| Limit of Detection (LOD) | Dependent on instrumentation. | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.07%[3] | 50 ng/mL (for swab and stratum corneum samples), 80 ng/mL (for skin and receptor fluid)[4][6] | Not explicitly stated. |
| Accuracy (% Recovery) | 99.06-101.05%[3] | 93.5–111.73%[4][5][6] | Not explicitly stated. |
| Precision (%RSD) | 0.59-1.92%[3] | 1.7–14.46%[4][5][6] | Good repeatability mentioned.[1] |
| Selectivity | Capable of differentiating between isomers.[3] | High selectivity through Multiple Reaction Monitoring (MRM).[4][5][6] | Dependent on the potential range and electrode used.[1] |
Experimental Protocols: Detailed Methodologies
Below are detailed experimental protocols for the key analytical methods cited in this guide.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for its robustness in analyzing phenolic compounds.[7]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Sample Preparation:
2. High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for complex matrices.[7]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a mass spectrometry-compatible modifier like formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters:
-
Sample Preparation:
3. Differential Pulse Voltammetry (DPV)
This electrochemical technique provides a sensitive and cost-effective alternative for the determination of aminonitrophenols.[1][9]
-
Instrumentation: A potentiostat with a three-electrode system.
-
Working Electrode: Carbon Paste Electrode (CPE) or Boron-Doped Diamond Film Electrode (BDDFE).[1]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Auxiliary Electrode: Platinum wire.
-
Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer).
-
Sample Preparation:
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for HPLC-based analysis of this compound.
Caption: Experimental workflow for Differential Pulse Voltammetry (DPV) analysis.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. scispace.com [scispace.com]
Comparative Performance of 4-Amino-2-nitrophenol Derivative Dyes in Textile Applications: A Research Review
A comprehensive analysis of azo dyes derived from 4-Amino-2-nitrophenol reveals their significant potential for dyeing synthetic fibers, particularly polyester (B1180765), offering a spectrum of colors with good to excellent fastness properties. The introduction of various substituents through different coupling components allows for the tuning of shades and performance characteristics, making this class of dyes a versatile option for the textile industry.
This guide provides a comparative overview of the dyeing properties of a series of azo disperse dyes synthesized from this compound. The performance of these dyes on polyester fabric is evaluated based on their color characteristics, dye bath exhaustion, and fastness to washing, light, and rubbing. This information is critical for researchers and scientists in the field of dye chemistry and textile engineering, as well as for professionals in drug development where dye molecules can have broader applications.
Synthesis and Application: A General Overview
Azo dyes based on this compound are typically synthesized through a two-step diazotization and coupling process. In the first step, the primary aromatic amine, this compound, is converted into a diazonium salt. This is followed by the coupling of the diazonium salt with various aromatic compounds (coupling components) to yield the final azo dye. The choice of the coupling component is crucial as it largely determines the final color and dyeing properties of the molecule.
The application of these disperse dyes to polyester fabric is commonly carried out using a high-temperature exhaust dyeing method. This process involves dyeing the fabric in an aqueous dispersion of the dye at elevated temperatures, typically around 130°C, to facilitate the diffusion of the dye molecules into the hydrophobic polyester fibers.
Comparative Analysis of Dyeing Properties
To illustrate the influence of the coupling component on the dyeing characteristics, a comparative study of a series of synthesized azo dyes derived from this compound is presented below. The dyes were applied to polyester fabric, and their properties were systematically evaluated.
| Dye Code | Coupling Component | Shade on Polyester | Exhaustion (%) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| Dye 1 | Phenol | Yellow | 85 | 4 | 4-5 | 5 |
| Dye 2 | N,N-dimethylaniline | Orange | 88 | 4-5 | 5 | 5 |
| Dye 3 | Resorcinol | Brown | 90 | 5 | 5 | 4-5 |
| Dye 4 | 2-Naphthol | Reddish Brown | 92 | 5-6 | 5 | 5 |
| Dye 5 | Salicylic Acid | Yellowish Brown | 82 | 4-5 | 4 | 5 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes.
The results indicate that the nature of the coupling component significantly impacts the shade, exhaustion, and fastness properties of the dyes. For instance, the use of 2-Naphthol as a coupling component (Dye 4) resulted in a reddish-brown shade with high exhaustion and excellent light and wash fastness. In contrast, using Phenol (Dye 1) produced a yellow shade with slightly lower, yet still good, fastness properties. The presence of a nitro group ortho to the azo linkage in all these derivatives is believed to contribute positively to their light fastness.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. Below are the general experimental protocols for the synthesis of this compound-based azo dyes and their application to polyester fabric.
Synthesis of Azo Dyes from this compound
The synthesis follows a standard diazotization and coupling procedure.
Diazotization of this compound:
-
This compound is dissolved in a solution of hydrochloric acid and water.
-
The solution is cooled to 0-5°C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the amine solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
Coupling Reaction:
-
The chosen coupling component (e.g., Phenol, N,N-dimethylaniline, etc.) is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide).
-
The solution of the coupling component is cooled to 0-5°C.
-
The freshly prepared diazonium salt solution is added slowly to the coupling component solution with constant stirring, while maintaining the temperature at 0-5°C.
-
The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of a colored precipitate.
-
The resulting azo dye is then isolated by filtration, washed with water, and dried.
Dyeing of Polyester Fabric
The synthesized disperse dyes are applied to polyester fabric using a high-temperature exhaust dyeing method.
-
A dye bath is prepared containing the synthesized azo dye, a dispersing agent, and an acidic buffer to maintain the pH.
-
A pre-wetted polyester fabric sample is introduced into the dye bath.
-
The temperature of the dye bath is gradually raised to 130°C and maintained for a specific duration (e.g., 60 minutes) to allow for dye exhaustion and fixation.
-
After dyeing, the fabric is rinsed, subjected to a reduction clearing process to remove unfixed surface dye, and finally washed and dried.
Fastness Testing
The fastness properties of the dyed fabrics are evaluated using standard methods:
-
Light Fastness: Assessed using a Xenon arc lamp according to ISO 105-B02.
-
Wash Fastness: Determined according to ISO 105-C06.
-
Rubbing Fastness: Evaluated for both dry and wet conditions according to ISO 105-X12.
Visualizing the Process and Relationships
To better understand the experimental workflow and the logical relationships in the synthesis and application of these dyes, the following diagrams are provided.
Caption: Experimental workflow for synthesis, application, and evaluation of this compound derivative dyes.
References
Understanding Immunoassay Specificity: A Guide to Cross-Reactivity of Nitrophenol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential cross-reactivity in immunoassays designed for nitrophenols, with a specific focus on 4-Amino-2-nitrophenol. The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately measures the target analyte without interference from structurally similar molecules.[1][2] Cross-reactivity from related compounds can lead to an overestimation of the target analyte's concentration or false-positive results, compromising data integrity.[2]
Comparative Analysis of Cross-Reactivity
The extent to which an antibody binds to non-target analytes is typically quantified as a cross-reactivity percentage. This is determined by comparing the concentration of the cross-reacting compound required to cause 50% inhibition of signal (IC50) to the IC50 of the target analyte.
The formula is as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Below is an illustrative table of potential cross-reactivity data for an immunoassay developed for the quantification of 4-Nitrophenol. The values are hypothetical but reflect the expected behavior based on structural similarity to the target analyte.
Table 1: Illustrative Cross-Reactivity Data for a Competitive Immunoassay Targeting 4-Nitrophenol
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Nitrophenol (Target) | ![]() | 10 | 100% |
| 2,4-Dinitrophenol | ![]() | 25 | 40% |
| 2-Nitrophenol | ![]() | 150 | 6.7% |
| This compound | ![]() | 800 | 1.25% |
| 2-Amino-4-nitrophenol | ![]() | > 1000 | < 1% |
| Phenol | ![]() | > 10000 | < 0.1% |
Note: The IC50 values and resulting cross-reactivity percentages are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like nitrophenols and is well-suited for determining cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Materials:
- Microtiter plates (96-well) coated with a 4-Nitrophenol-protein conjugate (e.g., 4-NP-BSA).
- Monoclonal or polyclonal antibody specific to 4-Nitrophenol.
- 4-Nitrophenol standard.
- Potential cross-reactants (e.g., this compound, 2,4-Dinitrophenol, etc.).
- Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP).
- Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
- Substrate Solution (e.g., TMB).
- Stop Solution (e.g., 2 M H₂SO₄).
- Microplate reader.
2. Procedure:
- Coating: Coat a 96-well microtiter plate with the 4-Nitrophenol-protein conjugate and incubate overnight at 4°C. (This step is often pre-done in commercial kits).
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the wash step.
- Competition:
- Prepare serial dilutions of the 4-Nitrophenol standard and each potential cross-reactant.
- Add a fixed concentration of the primary antibody to each well.
- Immediately add the standards or cross-reactants to the wells.
- Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.
- Washing: Repeat the wash step.
- Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the wash step.
- Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes. A color change will occur.
- Stopping Reaction: Add Stop Solution to each well to halt the enzymatic reaction.
- Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
- Plot the absorbance values against the logarithm of the concentration for the 4-Nitrophenol standard and each cross-reactant.
- Determine the IC50 value for each compound from its respective dose-response curve.
- Calculate the percent cross-reactivity for each compound using the formula provided above.
Visualizing the Process
To better understand the experimental workflow and the underlying principle of cross-reactivity, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Principle of antibody cross-reactivity with a target vs. a related molecule.
References
Benchmarking New Sensing Platforms for 4-Amino-2-nitrophenol Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient detection of 4-Amino-2-nitrophenol (4A2NP) is crucial in various applications, from monitoring chemical reactions to ensuring the safety of pharmaceutical products. This guide provides an objective comparison of different sensing platforms for 4A2NP, supported by experimental data and detailed methodologies.
Comparison of Sensing Platform Performance
The selection of an appropriate sensing platform for this compound depends on the specific requirements of the application, such as sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established and robust method. However, electrochemical and fluorescent sensors offer promising alternatives with advantages in terms of portability, cost, and potential for miniaturization. The following table summarizes the quantitative performance of various platforms.
| Sensing Platform | Analyte | Limit of Detection (LOD) | Linear Range | Key Experimental Parameters | Reference |
| HPLC-UV | This compound | 93 ppb (~0.6 µM) | Not Specified | Column: Primesep 100 (4.6 x 150 mm, 5 µm), Mobile Phase: 50% MeCN, 0.1% H2SO4 in Water, Flow Rate: 1.0 mL/min, Detection: 275 nm | [1] |
| HPLC with Photodiode Array Detector | 4-Amino-3-nitrophenol | Limit of Quantitation: 0.07% | Not Specified | Column: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile (B52724):0.05 M acetate (B1210297) buffer pH 5.9 (20:80), Flow Rate: 1.0 mL/min | [2] |
| Electrochemical Sensor (Modified Glassy Carbon Electrode) | 4-Nitrophenol (B140041) | 1.25 ± 0.06 µM | 1.5 - 40.5 µM | Technique: Differential Pulse Voltammetry, Electrode: Pt NPs-embedded PPy-CB@ZnO nanocomposites on GCE with PEDOT:PSS | [3] |
| Electrochemical Sensor (Modified Screen-Printed Carbon Electrode) | 4-Nitrophenol | 0.03 µM | 0.1 - 1000 µM | Technique: Linear Sweep Voltammetry, Electrode: SrTiO3/Ag/rGO composite on SPCE | [4] |
| Electrochemical Sensor (Modified Glassy Carbon Electrode) | 4-Nitrophenol | 0.7 µM | 1 - 6000 µM | Technique: Voltammetry, Electrode: Graphite Nanoflakes on GCE | [5] |
| Fluorescent Sensor (Silicon Nanoparticles) | 4-Nitrophenol | 0.074 µM | 0.5 - 60 µM | Principle: Inner Filter Effect (IFE) based fluorescence quenching | [6] |
| Fluorescent Sensor (Zr-based Metal-Organic Framework) | 2,4-Dinitrophenol | 0.026 µM | Not Specified | Principle: Fluorescence quenching | [7] |
Note: Much of the available research on electrochemical and fluorescent sensors focuses on 4-nitrophenol, a structurally similar compound. While the principles of detection are transferable, the performance metrics presented for 4-nitrophenol should be considered as benchmarks and would require experimental validation for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of this compound in solution.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Primesep 100 column (4.6 x 150 mm, 5 µm particle size, 100 Å pore size) or equivalent C18 column.[1][2]
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Sulfuric acid (H₂SO₄) or Acetic acid, analytical grade
-
Ultrapure water
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the standard solutions and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Electrochemical Detection using Differential Pulse Voltammetry (DPV)
This protocol is adapted from methods developed for 4-nitrophenol and can be optimized for this compound.[3][8]
Instrumentation:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy Carbon Electrode (GCE) modified with a suitable nanomaterial (e.g., platinum nanoparticle-embedded nanocomposites).[3]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
Reagents:
-
Phosphate (B84403) buffer solution (PBS), e.g., 0.1 M, pH 7.0.
-
This compound standard.
-
Reagents for electrode modification (e.g., Pt nanoparticles, polymers, etc.).[3]
Procedure:
-
Working Electrode Preparation:
-
Polish the bare GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and water.
-
Modify the GCE surface with the chosen nanomaterial. This often involves drop-casting a dispersion of the nanomaterial onto the electrode surface and allowing it to dry.[3]
-
-
Electrochemical Measurement:
-
Place the three-electrode system in an electrochemical cell containing the phosphate buffer solution.
-
Add a known concentration of this compound to the cell.
-
Record the differential pulse voltammogram. Typical DPV parameters include a potential range, pulse amplitude, pulse width, and scan rate.[8]
-
-
Quantification: The reduction or oxidation peak current of this compound is proportional to its concentration. Create a calibration curve by measuring the peak current at different concentrations.
Fluorescent Detection
This protocol is based on the principle of fluorescence quenching observed with nitrophenols and can be adapted for this compound.[6][7]
Instrumentation:
-
Fluorometer.
Reagents:
-
Fluorescent probe (e.g., silicon nanoparticles, a suitable metal-organic framework, or a custom-synthesized probe).[6][7]
-
Buffer solution (the choice of buffer will depend on the fluorescent probe).
-
This compound standard.
Procedure:
-
Probe and Sample Preparation:
-
Prepare a solution of the fluorescent probe in the appropriate buffer.
-
Prepare a series of standard solutions of this compound.
-
-
Fluorescence Measurement:
-
In a cuvette, mix the fluorescent probe solution with the this compound standard or sample.
-
Excite the solution at the appropriate wavelength for the fluorescent probe and record the emission spectrum.
-
-
Quantification: The presence of this compound is expected to quench the fluorescence of the probe. The decrease in fluorescence intensity can be correlated to the concentration of the analyte. A Stern-Volmer plot can be used to analyze the quenching efficiency and determine the concentration.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each sensing platform.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Electrochemical Sensing Workflow.
Caption: Fluorescent Sensing Workflow.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Detection of nitrophenols with a fluorescent Zr( iv ) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02494B [pubs.rsc.org]
- 8. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides crucial guidance on the proper disposal procedures for 4-Amino-2-nitrophenol (CAS No. 119-34-6), a compound utilized in various research and development applications. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Disposal Overview
This compound is classified as a hazardous chemical and must be managed as hazardous waste.[1][2] All waste materials, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated for proper disposal.[1] It is critical to avoid mixing this waste with non-hazardous materials or other incompatible chemical waste streams.[1] Uncleaned containers should be treated as if they contain the pure product.[1]
Quantitative Safety Data
| Property | Value | Source |
| CAS Number | 119-34-6 | [3] |
| UN/NA Number | 2811 | [3] |
| DOT Hazard Class | 6.1 (Poison) | [2][3] |
| Melting Point | 125-127 °C | [3][4] |
| Water Solubility | < 0.1 mg/mL at 70°F | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides | [3][4] |
Procedural Step-by-Step Guidance for Disposal
Researchers must follow these steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure chemical, solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Segregate this waste as hazardous chemical waste. Do not mix with other waste streams.[1]
-
-
Containerization:
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.[1]
-
Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and conformance with environmental and public health regulations.[4][5] Disposal may be achieved through incineration in a licensed facility.[6]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Remove all sources of ignition.[3]
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
For small spills of solid material, dampen the spilled material with 60-70% ethanol (B145695) to avoid generating airborne dust.[3]
-
Use an inert absorbent material to collect the spilled substance.[1]
-
Place the collected material and any contaminated items (e.g., absorbent paper, PPE) into a sealed, vapor-tight plastic bag or a designated hazardous waste container for disposal.[1][3]
-
-
Decontamination:
-
Reporting:
-
Report the spill to your institution's EHS department.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Amino-2-nitrophenol
This guide provides essential safety and logistical information for handling 4-Amino-2-nitrophenol, tailored for researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety data for the compound.
Hazard Identification and Assessment
This compound is a combustible, dark red or purple solid that poses several health risks.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation and skin sensitization.[2][3] It is also suspected of causing genetic defects and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][4] When heated to decomposition, it emits toxic nitrogen oxides and carbon monoxide.[4]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on a thorough risk assessment for handling hazardous aromatic nitro and amino compounds.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to ANSI Z87.1 or EN 166).[5] A face shield should be worn over goggles when a splash hazard exists.[6] | Protects against dust particles and splashes that can cause serious eye irritation or damage.[3] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile for short-term contact, Butyl rubber for extended contact).[6][7] Inspect gloves prior to use and replace immediately upon contamination. | Prevents skin absorption, a primary route of exposure. Aromatic nitro compounds can be absorbed through the skin, leading to systemic toxicity.[8] |
| Skin & Body Protection | Wear a flame-resistant lab coat, fully buttoned.[9] Full-length pants and closed-toe, closed-heel shoes are mandatory. For spill response, disposable Tyvek-type clothing is recommended.[4] | Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10] |
| Respiratory Protection | All handling of solids must occur in a certified chemical fume hood to minimize dust inhalation.[7] If a fume hood is not available or during a large spill, a NIOSH-approved N95 dust mask or a full-face respirator with an organic vapor/particulate cartridge is required.[9] | Protects against inhalation of dust, which can cause respiratory tract irritation.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following procedure outlines the steps for safely handling this compound in a laboratory setting.
Caption: A procedural flowchart for the safe handling of this compound.
Disposal Plan: Waste Management Workflow
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The ultimate disposal method must adhere to federal, state, and local regulations.[11]
Table 3: Spill Cleanup Materials
| Material | Purpose | Disposal Route |
| 60-70% Ethanol | To dampen solid spills, reducing dust generation.[4] | Dispose of as hazardous liquid waste. |
| Absorbent Paper | To pick up dampened material and for final surface cleaning.[4] | Seal in a labeled, vapor-tight plastic bag for hazardous waste disposal.[4] |
| Soap and Water | For final decontamination of surfaces after solvent wash.[4] | Dispose of down the drain with copious amounts of water, per institutional guidelines. |
The following workflow outlines the required steps for managing waste generated from handling this compound.
Caption: A step-by-step process for the safe segregation and disposal of chemical waste.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | IMMEDIATELY move the person to fresh air. Call a physician and be prepared to transport to a hospital, even if symptoms do not immediately develop.[4] |
| Skin Contact | IMMEDIATELY flood the affected skin with water while removing all contaminated clothing. Gently wash the area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | IMMEDIATELY rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][12] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][13] |
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






